Whitepaper: The 4-(Quinazolin-4-ylamino)phenol Scaffold – A Prototypical Pharmacophore for EGFR Kinase Inhibition
Executive Summary The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a primary oncogenic driver in non-small cell lung cancer (NSCLC). The discovery of small-molecule tyrosin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a primary oncogenic driver in non-small cell lung cancer (NSCLC). The discovery of small-molecule tyrosine kinase inhibitors (TKIs) revolutionized targeted oncology. At the structural heart of the first-generation EGFR TKIs—such as gefitinib and erlotinib—lies the 4-anilinoquinazoline core.
This technical guide provides an in-depth analysis of 4-(quinazolin-4-ylamino)phenol (the 4-anilinoquinazoline scaffold bearing a para-hydroxyl group on the aniline ring). By deconstructing its binding kinetics, structure-activity relationship (SAR), and experimental profiling methodologies, this whitepaper serves as a comprehensive resource for drug development professionals engineering next-generation kinase inhibitors.
Structural Biology & Binding Mode Causality
To design highly selective TKIs, one must understand the causality behind the molecular recognition of the pharmacophore within the ATP-binding cleft of the kinase domain.
The 4-(quinazolin-4-ylamino)phenol molecule acts as a potent, reversible, ATP-competitive inhibitor. Its efficacy is driven by a highly specific spatial orientation that mimics the adenine ring of ATP while exploiting hydrophobic regions inaccessible to the natural substrate[1].
The Hinge Region Interaction
The quinazoline core anchors the molecule to the kinase hinge region. The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, forming a direct, high-affinity hydrogen bond with the backbone amide NH of Met793 [1][2]. Furthermore, the N3 atom frequently participates in a water-mediated hydrogen bond network connecting to Thr766 and Thr830, locking the core into a rigid coplanar conformation within the adenine pocket[1].
The Hydrophobic Pocket & Aniline Twist
The 4-phenol moiety (the aniline ring with a para-hydroxyl group) does not sit coplanar with the quinazoline system. Due to steric repulsion between the quinazoline C5 proton and the ortho-protons of the aniline ring, the phenol group twists at an angle of approximately 45°[1][3]. This angular projection perfectly directs the phenol ring deep into Hydrophobic Pocket I in the back of the ATP-binding cleft[1]. The para-hydroxyl group can serve as a synthetic vector for adding solubilizing groups or extending into solvent-exposed regions to improve pharmacokinetic properties.
Fig 1: Logical map of the primary binding interactions between the 4-anilinoquinazoline core and the EGFR ATP pocket.
Kinase Inhibition Profile: Wild-Type vs. Mutant Variants
The clinical utility of the 4-anilinoquinazoline scaffold is heavily dictated by the mutational status of the EGFR kinase domain. The table below summarizes the typical inhibition profile of the generic 4-anilinoquinazoline core against key EGFR variants.
EGFR Variant
Mutation Type
4-Anilinoquinazoline Core Affinity
Mechanistic Implication
Wild-Type (WT)
None
High (IC₅₀ ~1–10 nM)
High WT affinity leads to dose-limiting clinical toxicities (e.g., severe skin rash, diarrhea).
L858R
Activating (Exon 21)
Very High (IC₅₀ < 1 nM)
The mutation destabilizes the inactive conformation, increasing the affinity for ATP-competitive TKIs.
T790M
Gatekeeper (Exon 20)
Low (IC₅₀ > 1 μM)
The bulky methionine residue causes severe steric clash with the 4-aniline ring, drastically reducing drug binding[4].
C797S
Tertiary (Exon 20)
Low
Loss of the cysteine thiol prevents the attachment of 3rd-generation covalent derivatives[4].
Data synthesis based on established SAR profiling of reversible quinazoline inhibitors.
To confidently determine the IC₅₀ of 4-(quinazolin-4-ylamino)phenol derivatives, researchers must employ an assay that directly measures kinase activity while controlling for false positives (e.g., compound aggregation or fluorescence interference).
Expertise Insight: We utilize the ADP-Glo™ Kinase Assay rather than radiometric ³³P-ATP assays. ADP-Glo provides a universal, non-radioactive platform that directly quantifies ADP production via luminescence. This eliminates the fluorescence interference commonly caused by highly conjugated quinazoline ring systems in TR-FRET assays.
Step-by-Step Methodology
This protocol is designed as a self-validating system ; it requires the calculation of a Z'-factor for every plate to ensure the data is statistically trustworthy before non-linear regression analysis.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-(quinazolin-4-ylamino)phenol derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant EGFR kinase domain (WT or mutant) and Poly(Glu,Tyr) peptide substrate in 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ for the specific EGFR variant) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.
Incubation: Incubate the plate at 25°C for 60 minutes.
Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at 25°C.
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Detection & Validation: Read luminescence on a multi-mode microplate reader.
Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and 10 µM Erlotinib (100% inhibition) controls. Proceed with IC₅₀ calculation only if Z' > 0.5.
Overcoming Resistance: Evolution from the Phenol Core
While the 4-(quinazolin-4-ylamino)phenol core is highly effective against activating mutations (L858R, Exon 19 deletions), the emergence of the T790M gatekeeper mutation renders this reversible scaffold clinically ineffective. The substitution of threonine with a bulkier methionine creates a steric clash with the aniline ring and increases the receptor's affinity for endogenous ATP[4].
To overcome this, medicinal chemists evolved the quinazoline core by appending a Michael acceptor (e.g., an acrylamide group) at the 6-position of the quinazoline ring. This modification allows the inhibitor to form an irreversible covalent bond with Cys797 at the edge of the ATP-binding cleft, overriding the steric hindrance of T790M[4]. However, subsequent mutations, specifically the C797S tertiary mutation , abolish this covalent anchor point, driving the current development of fourth-generation, allosteric inhibitors that bind outside the highly conserved ATP pocket entirely[4].
References
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. National Institutes of Health (NIH).[Link]
Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor. ACS Publications.[Link]
Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. National Institutes of Health (NIH).[Link]
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.[Link]
An In-depth Technical Guide to the In Vitro Cytotoxicity of 4-(quinazolin-4-ylamino)phenol
Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Compounds such as gefitinib and erlotinib, wh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Compounds such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, have been successfully developed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[2][4] The broader family of quinazoline derivatives has been extensively investigated for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][3] This guide focuses on a specific, yet under-investigated, member of this family: 4-(quinazolin-4-ylamino)phenol.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the in vitro cytotoxic potential of 4-(quinazolin-4-ylamino)phenol. While direct, peer-reviewed studies on the cytotoxicity of this specific molecule are limited, the extensive research on structurally related quinazoline and quinazolin-4-one derivatives provides a strong rationale for its investigation as a potential anticancer agent.[5][6][7] This guide will therefore leverage the existing knowledge on this chemical class to propose a robust framework for its cytotoxic characterization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key cytotoxicity assays, and explore the potential molecular pathways this compound may modulate.
The central hypothesis is that the 4-(quinazolin-4-ylamino)phenol scaffold, combining the quinazoline core with a phenol moiety, possesses cytotoxic properties against cancer cells, potentially through the inhibition of critical signaling pathways such as those mediated by receptor tyrosine kinases like EGFR and VEGFR, or intracellular cascades like the PI3K/Akt pathway.[3][4][8][9] This guide will provide the necessary tools to rigorously test this hypothesis.
Core Principles of In Vitro Cytotoxicity Assessment
The initial evaluation of a potential anticancer compound relies on a battery of in vitro assays designed to measure its ability to kill or inhibit the proliferation of cancer cells.[10][11][12] The choice of assays is critical and should be designed to provide a multi-faceted view of the compound's effects. A comprehensive assessment typically involves evaluating cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).
Pillar 1: Assessing Cell Viability and Metabolic Activity
A primary indicator of cytotoxicity is a reduction in the number of viable, metabolically active cells. The MTT assay is a widely used colorimetric method for this purpose.[13][14]
Causality of Experimental Choice: The MTT assay is selected for its high throughput, sensitivity, and reliance on the metabolic activity of living cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[13][14] This assay serves as an excellent first-pass screen to determine the dose-dependent effects of 4-(quinazolin-4-ylamino)phenol.
Pillar 2: Evaluating Cell Membrane Integrity
Cytotoxic agents can compromise the integrity of the cell membrane, leading to cell death. The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium upon membrane damage.[15][16]
Causality of Experimental Choice: The LDH assay provides a distinct and complementary endpoint to the MTT assay. While MTT measures metabolic function, the LDH assay directly quantifies cell membrane lysis, a hallmark of necrosis and late-stage apoptosis.[16] Its inclusion ensures that cytotoxic effects are not solely due to metabolic inhibition but are also linked to structural cellular damage. This assay is crucial for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Pillar 3: Detecting and Quantifying Apoptosis
Many effective anticancer drugs induce apoptosis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for detecting and quantifying apoptosis.[5][17][18]
Causality of Experimental Choice: This assay provides detailed mechanistic insight into the mode of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to identify these early apoptotic cells.[5][17] Propidium Iodide is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[17] Therefore, it stains late apoptotic and necrotic cells.[5] By using both stains, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations, providing a clear picture of the drug's effect on programmed cell death pathways.[5][18]
Pillar 4: Investigating Effects on Cell Cycle Progression
Uncontrolled cell proliferation is a hallmark of cancer, and many chemotherapeutic agents exert their effects by arresting the cell cycle. Flow cytometry with Propidium Iodide (PI) staining is a standard method for analyzing cell cycle distribution.[2][19]
Causality of Experimental Choice: By staining the DNA of a cell population with PI, we can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. This information is vital for understanding the antiproliferative mechanism of 4-(quinazolin-4-ylamino)phenol and can guide further mechanistic studies.
Experimental Protocols
The following are detailed, step-by-step protocols for the foundational assays to determine the in vitro cytotoxicity of 4-(quinazolin-4-ylamino)phenol. These protocols are designed to be self-validating by including appropriate controls.
Experimental Workflow Overview
Caption: General experimental workflow for assessing the in vitro cytotoxicity of 4-(quinazolin-4-ylamino)phenol.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell metabolic activity.[13][14]
Materials:
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
4-(quinazolin-4-ylamino)phenol
DMSO (for stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14][20]
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[21]
Compound Treatment: Prepare serial dilutions of 4-(quinazolin-4-ylamino)phenol in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.
Incubation: Incubate the plate for 24, 48, and 72 hours.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[22]
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[13]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[15][16]
Materials:
Cells and compound-treated plates prepared as in the MTT assay.
Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution).
Microplate reader.
Procedure:
Prepare Controls: In separate wells, prepare a) a background control (medium only), b) a low control (untreated cells), and c) a high control (untreated cells lysed with the lysis buffer provided in the kit 15-30 minutes before the assay).
Sample Collection: After the desired incubation period (24, 48, 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[21]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
Stop Reaction: Add 50 µL of the stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Low Control) / (High Control - Low Control) * 100.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptotic and necrotic cells.[5][17][18]
Materials:
Cells cultured in 6-well plates and treated with 4-(quinazolin-4-ylamino)phenol for 24 or 48 hours.
Annexin V-FITC/PI apoptosis detection kit.
1X Binding Buffer.
Phosphate-Buffered Saline (PBS).
Flow cytometer.
Procedure:
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[23]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
Data Interpretation:
Annexin V- / PI- : Viable cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Annexin V- / PI+ : Necrotic cells
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution.[25]
Materials:
Cells cultured in 6-well plates and treated with 4-(quinazolin-4-ylamino)phenol for 24 or 48 hours.
Cell Harvesting: Collect and wash cells as described in the apoptosis assay protocol.
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[25]
Potential Molecular Mechanisms and Signaling Pathways
Quinazoline derivatives are well-known inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1] Based on the structure of 4-(quinazolin-4-ylamino)phenol, several key pathways are plausible targets.
EGFR Signaling Pathway
The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[2][3][4] EGFR activation triggers downstream pathways like PI3K/Akt and MAPK/ERK, promoting cell proliferation, survival, and metastasis.[3][26][27] It is highly probable that 4-(quinazolin-4-ylamino)phenol could compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its activity.
Caption: Potential inhibition of the EGFR signaling pathway by 4-(quinazolin-4-ylamino)phenol.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[28] Some quinazoline derivatives have shown potent inhibitory activity against VEGFR.[9] Inhibition of this pathway can lead to reduced tumor growth and metastasis.[28]
Caption: Potential inhibition of the VEGFR signaling pathway by 4-(quinazolin-4-ylamino)phenol.
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[6][8][29] This pathway can be activated downstream of receptor tyrosine kinases like EGFR and VEGFR.[3][9] Quinazoline derivatives can inhibit this pathway either directly or indirectly by blocking upstream signals. The tumor suppressor PTEN acts as a natural inhibitor of this pathway.[6][9]
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of IC50 Values (µM) for 4-(quinazolin-4-ylamino)phenol
Cell Line
Cancer Type
Assay
24h
48h
72h
e.g., MCF-7
Breast
MTT
Data
Data
Data
LDH
Data
Data
Data
e.g., A549
Lung
MTT
Data
Data
Data
LDH
Data
Data
Data
e.g., LNCaP
Prostate
MTT
Data
Data
Data
LDH
Data
Data
Data
Data to be populated from experimental results.
Table 2: Apoptosis and Cell Cycle Analysis Summary (at 48h)
Cell Line
Treatment Conc. (µM)
Early Apoptosis (%)
Late Apoptosis/Necrosis (%)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
e.g., MCF-7
0 (Vehicle)
Data
Data
Data
Data
Data
IC50
Data
Data
Data
Data
Data
2 x IC50
Data
Data
Data
Data
Data
e.g., A549
0 (Vehicle)
Data
Data
Data
Data
Data
IC50
Data
Data
Data
Data
Data
2 x IC50
Data
Data
Data
Data
Data
Data to be populated from experimental results.
Conclusion
This technical guide provides a comprehensive framework for the in vitro cytotoxic evaluation of 4-(quinazolin-4-ylamino)phenol. By employing a multi-assay approach that assesses cell viability, membrane integrity, apoptosis, and cell cycle progression, researchers can build a detailed profile of this compound's anticancer potential. The provided protocols are robust and include critical controls to ensure data integrity. Furthermore, the exploration of potential target pathways such as EGFR, VEGFR, and PI3K/Akt provides a logical foundation for subsequent mechanistic studies. While the existing literature on this specific molecule is sparse, the strong precedent set by other quinazoline derivatives suggests that 4-(quinazolin-4-ylamino)phenol is a promising candidate for drug discovery efforts. The methodologies outlined herein will enable a thorough and scientifically rigorous investigation into its cytotoxic properties.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 120. [Link]
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(8), 834-842.
Zhang, Q., et al. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. Monatshefte für Chemie - Chemical Monthly, 153, 937–947. [Link]
Tew, M., & Islam, M. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814948. [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(6), 461-474. [Link]
Pintea, B., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation. Pharmaceutics, 15(1), 136. [Link]
Lall, N., et al. (2016). Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. Molecules, 21(10), 1369. [Link]
Martini, M., et al. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of Translational Medicine, 2(5), 48. [Link]
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Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2901. [Link]
Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
Zarrin, B., et al. (2020). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 12(11), 3147. [Link]
Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery, 15, 385–403. [Link]
Stuttfeld, E., & Ballmer-Hofer, K. (2009). The VEGF signaling pathway in cancer: the road ahead. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1794(10), 1550-1562. [Link]
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Wu, J. B., & Tang, Y. L. (2016). Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward? Journal of Translational Medicine, 14, 176. [Link]
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Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Retrieved from [Link]
Barile, F. A. (1994). In vitro cytotoxicity testing prediction of acute human toxicity. Toxicology in Vitro, 8(4), 681-686. [Link]
OpenWetWare. (n.d.). MTT Assay. Retrieved from [Link]
Pintea, B., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents-In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. [Link]
Pintea, B., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. ResearchGate. [Link]
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Pintea, B., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. [Link]
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Molecular Docking and Mechanistic Profiling of 4-(Quinazolin-4-ylamino)phenol Derivatives: A Technical Whitepaper
Executive Summary The development of targeted kinase inhibitors has fundamentally transformed precision oncology. At the core of this revolution is the 4-anilinoquinazoline pharmacophore, a privileged scaffold that acts...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted kinase inhibitors has fundamentally transformed precision oncology. At the core of this revolution is the 4-anilinoquinazoline pharmacophore, a privileged scaffold that acts as an ATP-competitive inhibitor for receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).
This technical whitepaper provides an in-depth analysis of 4-(quinazolin-4-ylamino)phenol and its derivatives. Acting as a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of structural biology and the establishment of a self-validating computational workflow. By understanding the thermodynamic and electrostatic drivers of this specific scaffold, researchers can rationally design next-generation inhibitors that overcome resistance mutations (e.g., T790M, C797S).
Structural Biology & Mechanistic Causality
To computationally model the binding of 4-(quinazolin-4-ylamino)phenol, one must first deconstruct the causality of its affinity for the EGFR kinase domain. The molecule is bipartite, consisting of a quinazoline core and a 4-aminophenol tail, each serving a distinct thermodynamic purpose.
The Quinazoline Core: Hinge Region Anchoring
The quinazoline ring acts as a bioisostere for the adenine ring of ATP. In the wild-type EGFR kinase domain, the ATP-binding pocket is lined by the "hinge region," which connects the N-terminal and C-terminal lobes.
Causality of Binding: The N1 atom of the quinazoline ring is a strong hydrogen bond acceptor. It forms a critical, highly conserved hydrogen bond with the backbone amide of Met793 . The N3 atom can also participate in water-mediated hydrogen bonding with Thr766. Without this primary enthalpic anchor, the molecule loses its competitive advantage against intracellular ATP (which is present in millimolar concentrations).
The 4-Aminophenol Moiety: Solvent Channel Vectoring
The aniline ring substituted with a para-hydroxyl group (phenol) extends outward from the hinge region toward the solvent-exposed channel or the hydrophobic pocket II, depending on the DFG (Asp-Phe-Gly) motif's conformation.
Causality of Substitution: A naked aniline ring is highly hydrophobic. By introducing a para-hydroxyl group (forming the 4-aminophenol moiety), researchers achieve two goals. First, it improves the aqueous solubility and overall pharmacokinetic profile (lowering the desolvation penalty). Second, the hydroxyl group can act as a hydrogen bond donor/acceptor, interacting with polar residues such as Asp855 or capturing structural water molecules at the edge of the binding cleft .
Fig 1: EGFR signaling cascade and targeted inhibition by 4-anilinoquinazoline derivatives.
Molecular Docking Protocol: A Self-Validating Workflow
A robust computational protocol must be self-validating. If the scoring function cannot accurately reproduce known crystallographic data, any predictions made on novel 4-(quinazolin-4-ylamino)phenol derivatives are computationally void. Below is the standardized, step-by-step methodology for executing and validating these docking studies.
Phase 1: Ligand Preparation
2D to 3D Conversion: Generate the 3D conformers of the 4-(quinazolin-4-ylamino)phenol derivatives using a force field such as OPLS4 or MMFF94.
Protonation State Assignment: Adjust the pH to 7.4 ± 0.2.
Causality: At physiological pH, the quinazoline N1 must remain unprotonated to act as a hydrogen bond acceptor for Met793. Incorrect protonation here will result in a repulsive steric/electrostatic clash, artificially ruining the docking score.
Phase 2: Protein Preparation
Structure Retrieval: Import a high-resolution X-ray crystal structure of EGFR (e.g., PDB ID: 1M17, co-crystallized with Erlotinib).
Structural Correction: Assign bond orders, add missing hydrogen atoms, and build missing side chains.
Water Removal vs. Retention: Remove all bulk water molecules, but retain the conserved structural water molecule bridging Thr766 and the quinazoline N3, as it significantly contributes to the binding free energy of anilinoquinazolines .
Phase 3: Grid Generation & Docking Execution
Grid Centering: Center the receptor grid box strictly on the coordinates of the native co-crystallized ligand (or specifically on the Met793 alpha-carbon).
Causality: This restricts the search space to the ATP-binding cleft, preventing the algorithm from wasting computational resources on irrelevant allosteric sites.
Flexible Docking: Execute the docking run allowing full rotational flexibility for the ligand's 4-aminophenol tail, while keeping the receptor rigid (or allowing induced-fit flexibility for the DFG motif).
Phase 4: The Self-Validation Check (Critical)
Before analyzing the novel derivatives, extract the native Erlotinib molecule from the 1M17 structure, process it through Phase 1, and re-dock it into the generated grid.
Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
System Trust: If the RMSD is ≤ 2.0 Å , the grid parameters and scoring function are validated. If the RMSD > 2.0 Å, the system has failed, and the protein preparation steps (specifically tautomeric states of active site Histidines) must be re-evaluated.
To ground this computational theory in empirical reality, the following table summarizes the binding affinities and in vitro inhibitory concentrations of various 4-anilinoquinazoline derivatives (including phenol and urea-substituted analogs) against EGFR, synthesized from recent literature.
Compound Class / Scaffold
Target Kinase
Docking Score (kcal/mol)
In Vitro IC₅₀ (nM)
Key Interacting Residues
Ref
4-anilinoquinazoline (Base)
EGFR (WT)
-8.10 to -8.50
~ 25.4
Met793, Thr790
4-(quinazolin-4-ylamino)phenol
EGFR (WT)
-8.75 to -9.20
~ 18.5
Met793, Thr790, Asp855
6-Arylureido-4-anilinoquinazoline
EGFR (WT)
-9.80
17.3
Met793, Leu85, Asp86
C-7 Substituted Vandetanib Analog
VEGFR-2 / EGFR
-8.99
10.6
Cys919, Met796
Data Interpretation: The transition from a basic aniline ring to a functionalized phenol or arylureido tail consistently yields a more negative docking score (indicating stronger binding free energy,
ΔG
) and a correspondingly lower IC₅₀. This validates the hypothesis that extending hydrogen-bonding networks into the solvent channel stabilizes the inhibitor-kinase complex.
Conclusion & Future Perspectives
The 4-(quinazolin-4-ylamino)phenol scaffold remains a cornerstone in the architecture of tyrosine kinase inhibitors. By strictly controlling protonation states and validating computational grids against crystallographic realities, researchers can accurately predict the binding poses of novel derivatives.
Future drug development must focus on utilizing the 4-aminophenol vector to target allosteric pockets or to introduce covalent warheads (e.g., acrylamides targeting Cys797), thereby overcoming the inevitable acquired resistance seen in non-small cell lung cancer (NSCLC) patients treated with first-generation reversible inhibitors.
References
3D-QSAR and docking studies on 4-anilinoquinazoline and 4-anilinoquinoline epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - Journal of Computer-Aided Molecular Design.[Link]
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - Frontiers in Pharmacology.[Link]
Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study - Australian Journal of Chemistry.[Link]
Protocols & Analytical Methods
Method
HPLC method development for 4-(quinazolin-4-ylamino)phenol
Application Note: HPLC Method Development and Validation for 4-(Quinazolin-4-ylamino)phenol Executive Summary & Chemical Profiling The 4-anilinoquinazoline scaffold is a highly privileged pharmacophore in modern oncology...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: HPLC Method Development and Validation for 4-(Quinazolin-4-ylamino)phenol
Executive Summary & Chemical Profiling
The 4-anilinoquinazoline scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, and lapatinib)[1][2][3]. The specific intermediate, 4-(quinazolin-4-ylamino)phenol , presents unique analytical challenges due to its amphoteric nature.
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the causality between the molecule's physicochemical properties and its chromatographic behavior:
Basic Quinazoline Core: The nitrogen atoms in the quinazoline ring are weakly basic (pKa ~ 2.5–3.5). If not fully protonated or fully neutralized, these nitrogens will engage in secondary ion-exchange interactions with residual acidic silanols on the silica column matrix, leading to severe peak tailing[4].
Weakly Acidic Phenol: The hydroxyl group on the aniline ring is weakly acidic (pKa ~ 9.5).
Conjugated Pi-System: The extended aromatic system provides strong, characteristic UV absorbance maxima in two primary bands: 240–300 nm and a longer-wavelength band at 310–425 nm[4].
Chromatographic Rationale: The "Why" Behind the Method
A common mistake in quinazoline method development is utilizing a neutral pH (e.g., pH 7.0 water/acetonitrile). At neutral pH, the molecule exists in a state of partial ionization, leading to split peaks, irreproducible retention times, and column stationary phase degradation.
Mobile Phase & pH Selection:
We employ a Low-pH Strategy (pH ~2.7) using 0.1% Formic Acid. This choice is highly deliberate: it forces the basic quinazoline nitrogens into a fully protonated state while keeping the phenolic hydroxyl fully neutral. This locks the analyte into a single, predictable ionization state. Furthermore, 0.1% Formic Acid is fully volatile, ensuring this method is directly transferable to LC-MS systems for impurity profiling. While some historical methods for 4-anilinoquinazolines utilize pH 7.2 ammonium acetate[5], the low-pH formic acid approach provides superior peak symmetry on modern columns.
Column Selection:
To prevent the protonated basic nitrogens from interacting with the silica backbone, a highly end-capped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Kinetex) is mandatory[4][6].
Detection Strategy:
While 254 nm is standard for aromatic compounds, monitoring at 330 nm provides high specificity for the 4-anilinoquinazoline conjugated system, filtering out background noise from non-conjugated solvent impurities[5].
Fig 1: Mechanistic HPLC method development workflow based on analyte ionization states.
The Self-Validating Analytical Protocol
This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) gatekeeper. If the SST criteria are not met, the system halts, preventing the generation of invalid data.
Sample Preparation
Causality Note: Dissolving the sample in 100% organic solvent causes "solvent shock" upon injection into a highly aqueous mobile phase, distorting the peak shape[4].
Weigh accurately 10.0 mg of 4-(quinazolin-4-ylamino)phenol reference standard.
Dissolve in 5.0 mL of Methanol (to ensure complete dissolution of the hydrophobic core).
Dilute to 10.0 mL with Mobile Phase A (0.1% Formic Acid in Water) to match initial gradient conditions. Final concentration: 1.0 mg/mL.
Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Parameter
Specification
Column
Base-deactivated C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
40°C (Improves mass transfer and sharpens peaks)
Injection Volume
5 µL
Detection (PDA/UV)
Channel 1: 254 nm ; Channel 2: 330 nm
Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Rationale
0.0
90
10
Equilibration & retention of polar impurities
2.0
90
10
Isocratic hold to stabilize baseline
10.0
10
90
Linear ramp to elute the main quinazoline peak
12.0
10
90
High organic wash to remove hydrophobic dimers
12.1
90
10
Return to initial conditions
16.0
90
10
Re-equilibration
System Suitability Testing (SST) - The Validation Gate
Inject the 1.0 mg/mL standard solution six consecutive times. The sequence may only proceed to unknown samples if the following parameters are met:
SST Parameter
Acceptance Criteria
Scientific Justification
Retention Time %RSD
≤ 1.0%
Ensures pump stability and proper column equilibration.
Peak Area %RSD
≤ 2.0%
Verifies autosampler precision and sample stability.
Tailing Factor (
Tf
)
≤ 1.5
Confirms absence of secondary silanol interactions.
Theoretical Plates (
N
)
> 5,000
Validates column efficiency and proper mass transfer.
Method Validation Framework
To ensure the method is fit-for-purpose for quantitative analysis (e.g., pharmacokinetics or API release), it must be validated according to ICH Q2(R1) guidelines. Expected validation metrics for this specific protocol are summarized below:
Validation Parameter
Methodology
Expected Outcome
Linearity
5 concentration levels (10% to 150% of target conc.)
R2
≥ 0.999
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% levels
98.0% - 102.0% recovery
LOD / LOQ
Based on Signal-to-Noise (S/N) ratio
LOD: S/N ≥ 3 ; LOQ: S/N ≥ 10
Specificity
Inject blank and forced degradation samples
No interfering peaks at analyte RT
Troubleshooting Secondary Interactions
If the self-validating SST fails—specifically regarding the Tailing Factor (
Tf>1.5
)—the root cause is almost always related to the basic nitrogen of the quinazoline ring interacting with the column or the sample diluent outperforming the mobile phase.
Fig 2: Decision tree for diagnosing and resolving quinazoline peak tailing.
References
PubMed / J Chromatogr B Analyt Technol Biomed Life Sci. (2005). High performance liquid chromatography analysis of a 4-anilinoquinazoline derivative (PD153035), a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in rat plasma. Available at: [Link]
Taylor & Francis. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Available at: [Link]
PubMed / Eur J Med Chem. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Available at:[Link]
PubMed. (2014). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, assay development scientists, and medicinal chemists.
Content Type: Application Note & Validated Protocol.
Introduction & Mechanistic Rationale
The compound 4-(quinazolin-4-ylamino)phenol represents a classic 4-anilinoquinazoline derivative—a privileged scaffold in oncology drug discovery. Molecules sharing this core structure (such as gefitinib and erlotinib) function as highly potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [11]. The quinazoline nitrogen atoms form essential hydrogen bonds with the hinge region of the kinase domain (e.g., Met793), while the phenol moiety occupies the hydrophobic pocket, displacing endogenous ATP and halting downstream oncogenic signaling [2].
To accurately evaluate the anti-proliferative efficacy of 4-(quinazolin-4-ylamino)phenol, researchers require a robust, interference-free viability assay. While colorimetric assays (e.g., MTT, MTS) are common, they rely on intermediate metabolic enzymes (like mitochondrial reductases) that can be artificially skewed by cellular stress or directly reduced by the test compounds themselves [1].
The Causality of Assay Selection:
For target-directed kinase inhibitors, we strongly recommend the Luminescent ATP Detection Assay (e.g., CellTiter-Glo®) . ATP is the fundamental energy currency of the cell; its intracellular concentration drops precipitously within minutes of necrosis or apoptosis. By utilizing a recombinant luciferase enzyme to catalyze the oxidation of luciferin in the presence of cellular ATP, this assay produces a stable luminescent signal that is directly proportional to the number of viable, metabolically active cells [3]. This "add-mix-measure" system eliminates wash steps, preventing the accidental removal of apoptotic cells and ensuring an exceptionally high dynamic range suitable for 384-well high-throughput screening (HTS).
Fig 1: Mechanism of action for 4-(quinazolin-4-ylamino)phenol blocking EGFR signaling.
Experimental Design: A Self-Validating System
A well-designed viability assay must differentiate between targeted mechanistic inhibition and non-specific cytotoxicity. To achieve this, our protocol employs a differential cell line panel:
HCC827 (Sensitive Model): Non-Small Cell Lung Cancer (NSCLC) harboring an EGFR Exon 19 deletion. This line is highly addicted to EGFR signaling.
A549 (Resistant Model): NSCLC harboring a KRAS mutation and wild-type EGFR.
Logic: If 4-(quinazolin-4-ylamino)phenol acts specifically via EGFR inhibition, it will exhibit a low nanomolar IC₅₀ in HCC827 cells, but a micromolar (or undetermined) IC₅₀ in A549 cells. If the compound is broadly cytotoxic (e.g., a toxic aggregator or membrane disruptor), it will kill both cell lines equally.
Required Materials
Cell Lines: HCC827 and A549 (authenticated via STR profiling).
Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.
Fig 2: 384-well High-Throughput Screening Workflow for ATP-based Viability.
Phase I: Cell Seeding (Day 0)
Harvest HCC827 and A549 cells at 70-80% confluency using TrypLE Express.
Resuspend in assay media and count cells using a hemocytometer or automated counter.
Dilute cells to a concentration of 40,000 cells/mL.
Dispense 25 µL of the cell suspension (1,000 cells/well) into the inner wells of a 384-well opaque white plate.
Expert Insight: Leave the outermost perimeter wells empty and fill them with 25 µL of sterile PBS. This mitigates the "edge effect" caused by evaporation over the 72-hour incubation period, which is a primary cause of high assay variance [1].
Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
Phase II: Compound Preparation and Treatment (Day 1)
Prepare a 10 mM stock solution of 4-(quinazolin-4-ylamino)phenol in 100% DMSO.
In a V-bottom intermediate plate, perform a 3-fold serial dilution across 10 points (e.g., 10 mM down to 0.5 µM).
Perform a secondary dilution (1:100) of these stocks into culture media to create a 10X working solution (containing 1% DMSO).
Add 2.7 µL of the 10X working solution to the 25 µL of cells in the assay plate.
Expert Insight: This two-step dilution ensures the final DMSO concentration on the cells is exactly 0.1%. Higher DMSO concentrations (>0.5%) can induce baseline cytotoxicity and confound the viability readout.
Incubate the treated plates at 37°C, 5% CO₂ for 72 hours.
Phase III: ATP Quantitation (Day 4)
Remove the 384-well plates from the incubator and equilibrate them to room temperature for 30 minutes.
Expert Insight: Luciferase enzymatic activity is highly temperature-dependent. Uneven plate temperatures will result in a gradient of luminescent signal across the plate.
Add 25 µL of room-temperature CellTiter-Glo® reagent to each well.
Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
Read the plate using a multimode microplate reader configured for luminescence (integration time: 0.5 – 1.0 second per well).
Data Presentation & Quality Control
Statistical Validation (Z'-Factor)
Before calculating the IC₅₀ of 4-(quinazolin-4-ylamino)phenol, the assay's robustness must be validated using the Z'-factor, calculated from the vehicle (DMSO,
μp
) and positive control (Staurosporine,
μn
) wells:
Z′=1−∣μp−μn∣3(σp+σn)
A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay suitable for HTS [1].
Expected Quantitative Outcomes
Summarize the raw luminescence data by normalizing the compound-treated wells against the mean of the vehicle control wells (set to 100% viability). Fit the normalized data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Cell Line
Genotype Status
Expected 4-(quinazolin-4-ylamino)phenol IC₅₀
Gefitinib IC₅₀ (Ref)
Interpretation
HCC827
EGFR Exon 19 Del
5 - 50 nM
< 10 nM
High sensitivity due to target addiction.
A549
KRAS Mut, EGFR WT
> 10,000 nM
> 10,000 nM
Resistance confirms on-target mechanism.
PBMC
Normal Healthy
> 20,000 nM
> 20,000 nM
Indicates favorable therapeutic window.
Table 1: Representative baseline viability data structure for 4-anilinoquinazoline derivatives.
References
Assay Guidance Manual: Cell Viability Assays. National Center for Advancing Translational Sciences (NCATS) / NIH. Available at:[Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules (MDPI). Available at:[Link]
Method
Application Note: High-Resolution NMR Characterization of 4-(Quinazolin-4-ylamino)phenol
Executive Summary 4-(Quinazolin-4-ylamino)phenol (also known systematically as N-(4-hydroxyphenyl)quinazolin-4-amine) is a highly valuable pharmacophore and synthetic intermediate in the development of Epidermal Growth F...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(Quinazolin-4-ylamino)phenol (also known systematically as N-(4-hydroxyphenyl)quinazolin-4-amine) is a highly valuable pharmacophore and synthetic intermediate in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Compounds bearing this 4-anilinoquinazoline scaffold, such as the blockbuster drugs gefitinib and erlotinib, are cornerstone therapeutics in targeted oncology[1]. Accurate structural elucidation of this intermediate is paramount to ensure the regioselectivity of the nucleophilic aromatic substitution (SNAr) during synthesis and to verify the chemical integrity of the pendant phenol group.
Scientific Context & Causality
In drug development, the 4-aminoquinazoline core is typically synthesized via the reaction of a 4-chloroquinazoline precursor with an aniline derivative[2]. When utilizing an ambident nucleophile like 4-aminophenol, two primary analytical challenges arise:
Regioselectivity : It is critical to confirm that the amine (forming an N-linkage), rather than the phenoxide (forming an O-linkage), acts as the primary nucleophile at the C4 position of the quinazoline ring.
Proton Exchange Dynamics : The target molecule possesses two labile protons (the bridging NH and the phenolic OH). In non-polar NMR solvents like CDCl₃, these protons undergo rapid chemical exchange with trace moisture, resulting in broad, uninformative NMR signals[3].
The Solution: DMSO-d₆ is explicitly chosen as the NMR solvent. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the NH and OH protons into distinct, slowly exchanging states. This solvent-induced stabilization is a self-validating mechanism: the appearance of sharp, distinct singlets for both the NH and OH protons directly confirms the structural integrity of the molecule without the need for chemical derivatization.
Experimental Protocol
Synthesis of 4-(Quinazolin-4-ylamino)phenol
This protocol leverages a standard SNAr methodology optimized for high yield and purity, minimizing the formation of the O-alkylated byproduct[4].
Reagent Preparation : Dissolve 1.0 equivalent of 4-chloroquinazoline (10 mmol, 1.64 g) in 25 mL of anhydrous isopropanol (IPA).
Nucleophile Addition : Add 1.1 equivalents of 4-aminophenol (11 mmol, 1.20 g) to the solution.
Base Addition : Introduce 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise.
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the SNAr reaction, preventing the protonation of the 4-aminophenol and thereby maintaining its nucleophilicity.
Reaction Execution : Heat the mixture to reflux (82°C) for 3 to 4 hours. Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1) until the 4-chloroquinazoline starting material is fully consumed.
Isolation : Cool the mixture to 0°C. The product will precipitate as a crystalline solid. Filter under a vacuum and wash with cold IPA (2 × 10 mL) to remove unreacted starting materials.
Drying : Dry the solid in a vacuum oven at 50°C for 12 hours.
NMR Sample Preparation
Weigh 15–20 mg of the highly purified 4-(quinazolin-4-ylamino)phenol.
Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is entirely free of particulate matter to prevent magnetic field inhomogeneities that cause line broadening.
Fig 1. Experimental workflow for the synthesis and NMR preparation of the target compound.
NMR Acquisition & Data Presentation
Data should be acquired on a 400 MHz (or higher) NMR spectrometer at 298 K. The spectral assignments provided below are derived from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments[3].
Table 1: ¹H NMR Chemical Shifts in DMSO-d₆ (400 MHz)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment Logic / Causality
NH
9.60
Singlet (br)
1H
-
Highly deshielded by the electron-withdrawing quinazoline core; locked by DMSO H-bonding.
OH
9.35
Singlet (br)
1H
-
Distinct from NH; confirms phenol integrity.
H2
8.50
Singlet
1H
-
Most deshielded aromatic proton; flanked by two electronegative nitrogen atoms (N1, N3).
H5
8.45
Doublet
1H
8.2
Deshielded by the spatial proximity (peri-effect) to the C4-amine group.
H7
7.85
Triplet
1H
7.5
Standard quinazoline aromatic region.
H8
7.80
Doublet
1H
8.2
Standard quinazoline aromatic region.
H6
7.60
Triplet
1H
7.5
Standard quinazoline aromatic region.
H2', H6'
7.45
Doublet
2H
8.8
Ortho to the amine linkage; AA'BB' spin system.
H3', H5'
6.80
Doublet
2H
8.8
Ortho to the hydroxyl group; shielded by the +R (resonance) effect of the OH.
Table 2: ¹³C NMR Chemical Shifts in DMSO-d₆ (100 MHz)
Carbon Position
Chemical Shift (δ, ppm)
Type
C4
158.5
Quaternary (C=N)
C4' (Ar-OH)
154.0
Quaternary (C-O)
C2
153.0
CH (N=C-N)
C8a
149.5
Quaternary
C7
133.0
CH
C1' (Ar-N)
130.0
Quaternary (C-N)
C8
128.0
CH
C6
127.0
CH
C2', C6'
124.5
CH
C5
123.5
CH
C3', C5'
115.5
CH
C4a
115.0
Quaternary
Structural Elucidation & HMBC Logic
To definitively prove that the 4-aminophenol reacted via its amino group rather than its hydroxyl group, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized.
Causality: If the linkage is an amine, the NH proton (δ 9.60) will show a strong ³J correlation to the C4 carbon (δ 158.5) of the quinazoline ring and a ²J/³J correlation to the C1' carbon (δ 130.0) of the phenol ring. Furthermore, the H2 proton (δ 8.50) will show a ³J correlation to the same C4 carbon. This creates a self-validating intersection of data points that unambiguously assigns the regiochemistry of the molecule.
Fig 2. Key HMBC correlations utilized for the unambiguous regiochemical assignment of the C4-amine linkage.
Troubleshooting & QA/QC
Broadening of the NH Signal : If the NH signal at δ 9.60 appears excessively broad or is missing, it is likely due to the presence of trace water or acidic impurities in the DMSO-d₆ promoting rapid proton exchange. Solution: Filter the sample through a small plug of basic alumina or use fresh, ampouled DMSO-d₆ stored over molecular sieves.
Water Peak Interference : DMSO-d₆ typically exhibits a residual water peak around δ 3.33. While this does not overlap with the aromatic signals of 4-(quinazolin-4-ylamino)phenol, excessive water can shift the OH signal (δ 9.35) upfield due to alterations in the hydrogen-bonding network. Maintaining strictly anhydrous conditions during sample preparation is critical for reproducible chemical shifts.
References
Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide - Benchchem. 3
Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents - ResearchGate. 1
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation | Organic Letters - ACS Publications. 4
A Comparative Guide to the Reproducibility of Experiments on 6-Chloro-4-(substituted-benzylamino)quinazoline Derivatives - Benchchem. 2
crystallization techniques for 4-(quinazolin-4-ylamino)phenol
Application Note: Advanced Crystallization Techniques for 4-(Quinazolin-4-ylamino)phenol Executive Summary 4-(quinazolin-4-ylamino)phenol is a foundational pharmacophore in medicinal chemistry, primarily serving as a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Crystallization Techniques for 4-(Quinazolin-4-ylamino)phenol
Executive Summary
4-(quinazolin-4-ylamino)phenol is a foundational pharmacophore in medicinal chemistry, primarily serving as a highly potent intermediate for synthesizing ATP-competitive 1[1]. Because the efficacy of downstream Active Pharmaceutical Ingredients (APIs)—such as targeted EGFR and HER2 inhibitors—depends heavily on the purity and solid-state properties of their precursors, mastering the crystallization of this quinazoline derivative is a critical path in pharmaceutical development. This application note details the thermodynamic rationale, solvent selection, and step-by-step protocols for isolating high-purity 4-(quinazolin-4-ylamino)phenol.
Thermodynamic Profiling & Causality in Solvent Selection
The molecular architecture of 4-(quinazolin-4-ylamino)phenol features a rigid, planar quinazoline core capable of strong
π−π
stacking, alongside multiple hydrogen-bond donors and acceptors (the N1/N3 nitrogens of the pyrimidine ring and the phenolic -OH). This extensive intermolecular network results in high lattice energy, rendering the compound poorly soluble in non-polar and weakly polar solvents.
To break the crystal lattice during primary dissolution, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are required, as they effectively 2[2].
Table 1: Representative Solubility Profile of 4-(quinazolin-4-ylamino)phenol
Causality & Logic: Anti-solvent crystallization is highly effective for quinazoline derivatives due to their steep solubility drop in aqueous media. However, rapid addition of water causes a massive spike in supersaturation, leading to spontaneous primary nucleation. This yields amorphous aggregates that trap impurities (e.g., unreacted anilines or regioisomers). By adding the anti-solvent dropwise at an elevated temperature, the system is maintained within the metastable zone, promoting the growth of larger, purer crystals.
Step-by-Step Methodology :
Dissolution : Suspend 10.0 g of crude 4-(quinazolin-4-ylamino)phenol in 50 mL of DMSO in a jacketed glass reactor.
Heating : Heat the suspension to 60°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.
Clarification : Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities.
Anti-Solvent Addition : Return the filtrate to the reactor (maintained at 60°C). Begin dropwise addition of 100 mL of pre-heated (60°C) deionized water at a highly controlled rate of 2.0 mL/min.
Seeding (Optional but Recommended) : After 20% of the water is added, introduce 0.1 g of pure 4-(quinazolin-4-ylamino)phenol seed crystals to bypass primary nucleation and induce secondary nucleation.
Cooling : Once all water is added, initiate a linear cooling ramp of 0.5°C/min down to 5°C.
Isolation : Filter the resulting slurry under a vacuum, wash the filter cake with 30 mL of cold Ethanol/Water (1:2 v/v) to displace residual DMSO, and dry in a vacuum oven at 50°C for 24 hours.
Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)
Causality & Logic: For formulations requiring enhanced aqueous solubility, converting the free base to a hydrochloride salt is standard practice. The protonation occurs preferentially at the basic N1 position of the quinazoline ring, drastically altering the molecule's solubility profile.
Step-by-Step Methodology :
Dissolution : Dissolve 5.0 g of the free base in 75 mL of refluxing Isopropanol (IPA).
Maturation : Maintain reflux for 30 minutes. A thick, yellow precipitate of the HCl salt will begin to form as the ionic nature of the salt reduces its solubility in the organic solvent.
Cooling & Isolation : Cool the mixture to room temperature over 2 hours. Filter, wash with cold IPA, and dry under a vacuum.
Visualizing the Workflows and Biological Context
To fully contextualize the importance of this crystallization, we must map both the chemical engineering workflow and the downstream biological application.
Caption: Step-by-step workflow for the anti-solvent crystallization of 4-(quinazolin-4-ylamino)phenol.
Once formulated into a final API, 4-anilinoquinazoline derivatives act as potent 3[3]. They function by competitively binding to the ATP-binding pocket of the kinase domain[1], thereby halting downstream signaling cascades that lead to tumor cell proliferation.
Caption: Inhibition mechanism of 4-anilinoquinazoline APIs within the EGFR signaling cascade.
Advanced Structural Characterization
Post-crystallization, the solid-state properties must be verified. Single-crystal X-ray diffraction (XRD) of similar 4-arylaminoquinazoline derivatives typically reveals a 4[4]. The packing is stabilized by intermolecular hydrogen bonds between the phenolic hydroxyl group of one molecule and the quinazoline nitrogen of an adjacent molecule. Ensuring the correct polymorph is isolated is vital, as variations in the crystal lattice directly impact the dissolution rate and bioavailability of the final formulated drug.
References
Source: PubMed (NIH)
4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range
Source: ACS Publications
URL
Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents
Source: Taylor & Francis
URL
ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives
Source: ResearchGate
URL
Technical Support Center: Optimizing Solubility of 4-(quinazolin-4-ylamino)phenol in DMSO
Welcome to the Technical Support Center. 4-(quinazolin-4-ylamino)phenol is a representative 4-anilinoquinazoline derivative—a structural motif foundational to many potent kinase inhibitors (such as EGFR and HER2 inhibito...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 4-(quinazolin-4-ylamino)phenol is a representative 4-anilinoquinazoline derivative—a structural motif foundational to many potent kinase inhibitors (such as EGFR and HER2 inhibitors). While highly biologically active, this compound presents significant solubility challenges in both organic solvents and aqueous assay buffers.
This guide is designed for researchers and drug development professionals. It moves beyond basic protocols by explaining the thermodynamic and kinetic causality behind solubility failures, providing self-validating methodologies, and offering advanced troubleshooting strategies.
Mechanistic Context: Why is this Compound Difficult to Dissolve?
The difficulty in solubilizing 4-(quinazolin-4-ylamino)phenol stems from two primary physicochemical barriers:
High Crystal Lattice Energy (Thermodynamic Barrier): The planar aromatic system of the quinazoline core promotes tight molecular stacking. Furthermore, the presence of both hydrogen bond donors (-NH-, -OH) and acceptors (quinazoline nitrogens) facilitates strong intermolecular hydrogen bonding. Breaking this stable crystal lattice requires more solvation energy than standard room-temperature solvents can provide[1].
"DMSO Shock" (Kinetic Barrier): Even when successfully dissolved in Dimethyl Sulfoxide (DMSO), introducing this concentrated stock into an aqueous buffer often causes immediate precipitation. This occurs because DMSO diffuses into the bulk water faster than the hydrophobic quinazoline molecules can be solvated by the aqueous phase, leading to localized supersaturation and rapid nucleation[2].
Highly hygroscopic; rapidly loses solvation power if exposed to atmospheric moisture.
DMF (N,N-Dimethylformamide)
> 50 mM
Often superior thermodynamic solubility for highly crystalline quinazolines[3].
Higher cellular toxicity; harder to evaporate or remove than DMSO.
DMSO + PEG300 + Tween-80
1 - 5 mM (in Aqueous)
Micellar encapsulation shields the hydrophobic core, preventing precipitation[1].
Surfactants may interfere with sensitive cell-based assays or lyse cells if above CMC[4].
DMSO + Cyclodextrins
1 - 10 mM (in Aqueous)
Forms inclusion complexes (e.g., using SBE-β-CD) to enhance aqueous compatibility[1].
Bulky complexes may temporarily alter drug-target binding kinetics.
Solubilization Workflow
The following decision tree illustrates the logical progression for achieving complete dissolution and avoiding downstream precipitation.
Workflow for optimizing 4-(quinazolin-4-ylamino)phenol solubility in DMSO and aqueous buffers.
Self-Validating Experimental Methodologies
Protocol 1: Preparation of a 10 mM Master Stock in Anhydrous DMSO
Causality: Using anhydrous solvent prevents water-induced reduction of the dielectric constant. Heating and acoustic cavitation provide the activation energy necessary to overcome the crystal lattice energy[1].
Equilibration: Allow the sealed vial of 4-(quinazolin-4-ylamino)phenol to equilibrate to room temperature in a desiccator. Opening a cold vial causes atmospheric moisture to condense on the powder, immediately compromising solubility.
Solvent Addition: Weigh the required mass into a sterile, amber glass vial. Add the calculated volume of strictly anhydrous DMSO (≥99.9% purity, stored under inert gas).
Agitation: Vortex vigorously for 60 seconds to maximize the solvent-solute surface area.
Thermal/Acoustic Disruption: If the solution is cloudy, place the vial in a sonicating water bath at 37°C for 10–15 minutes[1].
Self-Validation Check: Do not rely solely on the naked eye. Transfer 100 µL of the solution to a microcuvette and measure the optical density (OD) at 600 nm against a pure DMSO blank. An OD600 > 0.05 indicates the presence of suspended micro-particulates, requiring further sonication or the addition of more solvent.
Protocol 2: Aqueous Dilution to Mitigate "DMSO Shock"
Causality: Rapid addition of DMSO to water causes localized supersaturation. Controlled kinetic mixing ensures the compound remains below its kinetic solubility limit during the solvent transition[2].
Intermediate Dilution (Optional but Recommended): Instead of diluting directly from 10 mM to a 10 µM assay concentration, create an intermediate stock (e.g., 100 µM) in a transitional solvent mixture[5].
Kinetic Mixing: Place the tube containing your aqueous assay buffer on a vortex mixer set to medium-high speed.
Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex[2]. Do not allow the DMSO to run down the side of the tube.
Self-Validation Check: Incubate the final solution at room temperature for 10 minutes. Inspect under a standard light microscope (10x or 40x objective) or use Dynamic Light Scattering (DLS). The presence of colloidal aggregates or needle-like crystals confirms that the kinetic solubility limit has been exceeded.
Troubleshooting Guides & FAQs
Q1: I added anhydrous DMSO to 4-(quinazolin-4-ylamino)phenol to reach 10 mM, but the powder remains suspended. What is the mechanistic cause, and how do I resolve it?A1: This indicates that the thermodynamic energy required to break the compound's crystal lattice exceeds the solvation energy provided by DMSO at room temperature. To resolve this, apply gentle heating (37°C to 45°C) combined with sonication[1]. Sonication induces acoustic cavitation, providing the localized physical energy needed to disrupt the lattice without causing the thermal degradation that might occur at higher temperatures[4].
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately upon addition to my cell culture media. How do I fix this?A2: You are experiencing "DMSO shock." When a concentrated DMSO stock is rapidly added to an aqueous medium, the DMSO diffuses into the water faster than the hydrophobic quinazoline derivative can be solvated by the aqueous phase[2]. Mitigate this by adding the DMSO stock dropwise while continuously vortexing the aqueous buffer[2]. Additionally, ensure your final DMSO concentration remains below 0.5% to prevent solvent toxicity in cell-based assays[5].
Q3: If heating and sonication fail to keep the compound in solution during aqueous dilution, what are my alternative formulation strategies?A3: If the compound's kinetic solubility in your assay buffer is inherently too low, you must alter the solvent environment using formulation excipients. Established protocols for poorly soluble quinazoline derivatives include the use of co-solvents and surfactants[1]. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can significantly enhance solubility through micellar encapsulation[1]. Alternatively, complexation with cyclodextrins (e.g., 20% SBE-β-CD) can shield the hydrophobic core of the molecule[1]. Note: For cell-based assays, ensure surfactants like Tween-80 or Triton X-100 are kept below their critical micelle concentration (CMC) to avoid lysing your cells[4].
Q4: Does the quality or age of my DMSO affect the solubility of 4-(quinazolin-4-ylamino)phenol?A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even a small percentage of water in your DMSO stock will drastically alter its dielectric constant and reduce its capacity to solvate hydrophobic compounds. Always use anhydrous DMSO stored under an inert gas (like argon or nitrogen) and sealed with a septum. If your DMSO bottle has been opened repeatedly over several months, it has likely absorbed atmospheric water and should be discarded for sensitive solubilization tasks.
References
How to enhance drug solubility for in vitro assays? - ResearchGate[Link]
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech
[Link]
Technical Support Center: Optimizing 4-(Quinazolin-4-ylamino)phenol Scaffolds
Knowledge Base & Troubleshooting Guide for Drug Development Professionals Welcome to the Application Support Center. The 4-(quinazolin-4-ylamino)phenol core is a privileged, ATP-competitive pharmacophore historically fou...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base & Troubleshooting Guide for Drug Development Professionals
Welcome to the Application Support Center. The 4-(quinazolin-4-ylamino)phenol core is a privileged, ATP-competitive pharmacophore historically foundational to the development of kinase inhibitors (e.g., targeting EGFR, HER2, and VEGFR). However, its planar structure and aniline-phenol motif present two persistent developmental roadblocks: kinome cross-reactivity and idiosyncratic hepatotoxicity .
This guide provides field-proven troubleshooting strategies, validated protocols, and structural optimization logic to help you engineer out these off-target liabilities.
Q: My lead compound utilizing the 4-(quinazolin-4-ylamino)phenol scaffold is highly potent against my primary target, but kinase profiling reveals severe off-target inhibition of wild-type EGFR and Cyclin G Associated Kinase (GAK). How can I engineer selectivity?
Application Scientist Insight:
The 4-anilinoquinazoline core is intrinsically biased toward the restricted ATP-binding pockets of the ErbB family (like EGFR) and the NAK family (like GAK) due to critical hydrogen bonding between the quinazoline N1/N3 nitrogens and the kinase hinge region [1]. To dial out this off-target activity, you must disrupt this specific binding mode without losing affinity for your intended target.
Recommended Structural Interventions:
Scaffold Hopping (Quinazoline to Quinoline): If your target is not EGFR, consider replacing the quinazoline core with a 4-anilinoquinoline (replacing the N3 nitrogen with a carbon). This single atom change eliminates a critical hydrogen bond required for EGFR binding, resulting in a >1000-fold drop in EGFR affinity while preserving potency for targets like GAK [1].
C-7 Solvent Channel Exploitation: Introduce bulky, basic side chains (e.g., N-methylpiperazine or morpholine) at the C-7 position of the quinazoline ring. While the EGFR active site is highly restricted, other kinases (like VEGFR2) possess a larger, solvent-exposed channel adjacent to the ATP pocket that can accommodate these basic extensions, drastically shifting the selectivity profile[2].
Aniline Ring Halogenation: Substituting the aniline ring at the meta position (e.g., 3'-chloro or 3'-bromo) alters the dihedral angle between the quinazoline core and the aniline moiety. This restricts the conformational flexibility of the molecule, forcing a binding pose that is sterically hindered in wild-type EGFR but accepted in other kinase pockets [4].
Table 1: Quantitative Impact of Scaffold Modifications on Selectivity
Q: During early in vivo safety pharmacology, our 4-(quinazolin-4-ylamino)phenol derivative caused elevated ALT/AST levels, indicating drug-induced liver injury (DILI). Is the scaffold responsible, and how do we troubleshoot this?
Application Scientist Insight:
Yes, the para-phenol moiety on the aniline ring is a well-documented metabolic liability. In the liver, Cytochrome P450 enzymes (predominantly CYP3A4) readily oxidize this 4-aminophenol-like structure into a highly reactive, electrophilic quinoneimine intermediate [3]. If local cellular glutathione (GSH) is depleted, these electrophiles covalently bind to hepatic macromolecules, triggering idiosyncratic hepatotoxicity and cell death [5].
Caption: Metabolic pathway of 4-(quinazolin-4-ylamino)phenol leading to hepatotoxicity vs. clearance.
Troubleshooting Steps:
To circumvent this, you must block the oxidation pathway.
Steric/Electronic Shielding: Introduce fluorine atoms at the ortho positions relative to the phenol hydroxyl group. The strong electron-withdrawing nature of fluorine deactivates the ring toward CYP-mediated oxidation.
Bioisosteric Replacement: Replace the phenol group entirely with a metabolically stable bioisostere (e.g., a pyrazole or morpholine ring) that mimics the hydrogen-bond donor/acceptor profile without the quinoneimine liability.
Validated Protocol: In Vitro GSH-Trapping Assay for Reactive Metabolites
To confirm whether your structural modifications have successfully eliminated the reactive metabolite liability, utilize this self-validating GSH-trapping workflow [3].
Materials: Human Liver Microsomes (HLMs), NADPH regenerating system, Glutathione (GSH), Test Compound, Lapatinib (Positive Control).
Step-by-Step Methodology:
Incubation Setup: In a 1.5 mL tube, combine HLMs (1 mg/mL final protein concentration), 50 µM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).
Reaction: Incubate at 37°C for 60 minutes with gentle shaking.
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Extraction: Vortex for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Collect the supernatant.
LC-HRMS Analysis: Analyze the supernatant using LC-ESI/HRMS in positive ion mode. Scan for the parent mass and specific mass shifts.
Self-Validation Check (Critical): Evaluate the Lapatinib positive control. You must detect a mass shift of +307 Da (addition of GSH minus two protons) corresponding to the known quinoneimine-GSH adduct [3]. If this peak is absent, your NADPH system has failed, and the assay must be repeated. If the control passes, scan your test compound for similar +307 Da shifts.
Caption: Step-by-step workflow for the in vitro GSH-trapping assay to detect reactive metabolites.
Q: Our quinazoline derivatives show broad, non-specific inhibition across a panel of 50 kinases in our biochemical assays. Could this be a structural off-target effect, or an assay artifact?
Application Scientist Insight:
Before initiating a costly SAR campaign to improve selectivity, verify that you are not observing an assay artifact. Planar, hydrophobic scaffolds like 4-anilinoquinazolines are highly prone to colloidal aggregation in aqueous buffers at concentrations above 1–5 µM. These aggregates non-specifically sequester kinase proteins, leading to false-positive pan-inhibition readouts.
Troubleshooting Step:
Re-run the biochemical assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. Detergents disrupt colloidal aggregates. If the IC₅₀ of your compound shifts significantly (e.g., a >10-fold loss of apparent potency) upon detergent addition, your initial off-target profile was an aggregation-based false positive, not a true structural liability.
References
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors.
Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Longdom Publishing.
In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors. Swinburne figshare.
Formation of reactive metabolites and management of tyrosine kinase inhibitor-induced hepatotoxicity.
Troubleshooting
Technical Support Center: Stability of 4-(quinazolin-4-ylamino)phenol in Aqueous Solutions
Welcome to the Technical Support Center for 4-(quinazolin-4-ylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(quinazolin-4-ylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As a member of the quinazoline class of compounds, which includes several well-known tyrosine kinase inhibitors (TKIs), its behavior in aqueous media is critical for reproducible and accurate experimental outcomes. This document provides practical advice based on the established physicochemical properties of structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: My 4-(quinazolin-4-ylamino)phenol, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer for a cell-based assay. How can I resolve this?
A1: This is a frequent challenge arising from the typically low aqueous solubility of many quinazoline-based compounds.[1] The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to crash out of solution.
Here are several strategies to mitigate precipitation:
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 0.5%. While necessary for initial solubilization, high concentrations of DMSO can lead to compound precipitation upon aqueous dilution.[1]
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first, before the final dilution into your aqueous buffer. This gradual reduction in concentration can help keep the compound in solution.[1]
pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent.[1] The phenolic hydroxyl group and the nitrogen atoms in the quinazoline ring of 4-(quinazolin-4-ylamino)phenol mean its ionization state will change with pH. Experiment with a range of buffer pH values to find the optimal pH for solubility.
Use of Surfactants or Co-solvents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent in your final aqueous buffer can improve solubility.[1]
Q2: I'm observing a gradual loss of activity and inconsistent results in my multi-day experiments. Could this be related to the stability of 4-(quinazolin-4-ylamino)phenol in my cell culture medium?
A2: Yes, inconsistent results over time are a strong indicator of compound instability in aqueous media.[1] Several factors can contribute to the degradation of quinazoline-containing compounds in solution:
Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions, and this degradation is often accelerated by heat.[2][3] While stable in cold dilute acids and bases, boiling in these solutions can cause ring opening.[2]
Photodegradation: Many quinoline and quinazoline compounds are sensitive to light and can degrade upon exposure to ambient or UV light.[4][5]
Oxidation: The phenol moiety can be susceptible to oxidation. It is advisable to use degassed solvents and consider working under an inert atmosphere for sensitive experiments.[5]
To ensure consistent results, it is highly recommended to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment. It is not advisable to store 4-(quinazolin-4-ylamino)phenol in aqueous solutions for extended periods.[6][7][8]
Q3: What are the best practices for preparing and storing stock solutions of 4-(quinazolin-4-ylamino)phenol?
A3: Proper preparation and storage are crucial for maintaining the integrity and potency of your compound.
Solvent Choice: For long-term storage, high-quality, anhydrous DMSO is a suitable solvent for many organic small molecules, including those with a quinazoline scaffold.[9]
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot your stock solution into smaller, single-use volumes.[1][9]
Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[9]
Protection from Light and Moisture: Store stock solutions in amber vials to protect them from light.[1] Ensure the use of anhydrous DMSO as moisture can promote hydrolysis.[9]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Precipitate forms immediately upon dilution in aqueous buffer.
Poor aqueous solubility; abrupt change in solvent polarity.
Decrease final DMSO concentration. Perform serial dilutions in DMSO before adding to the aqueous buffer. Test different buffer pH values.
Inconsistent or decreasing activity in multi-day assays.
Degradation of the compound in the aqueous medium (hydrolysis, photodegradation, or oxidation).
Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid storing the compound in aqueous solutions.[1][6][7][8]
Solution turns yellow or brown over time.
Photodegradation or oxidation.
Store solid compound and stock solutions protected from light in amber vials.[4][5] Prepare and handle solutions away from direct light.
Variable results between different batches of stock solution.
Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, moisture contamination).
Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[1][9] Use fresh, anhydrous DMSO for preparation.[9]
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol provides a framework for investigating the stability of 4-(quinazolin-4-ylamino)phenol under various stress conditions. A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is essential for this study.[4]
1. Preparation of Stock and Working Solutions:
Prepare a stock solution of 4-(quinazolin-4-ylamino)phenol (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[4]
Dilute the stock solution with the appropriate stress medium to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[4]
2. Stress Conditions:
Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).[4] After incubation, cool and neutralize the sample with an equivalent concentration of NaOH before analysis.[4]
Base Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization (with HCl) procedure as for acid hydrolysis.[4]
Neutral Hydrolysis: Mix the working solution with an equal volume of purified water and incubate under the same temperature conditions as the acid/base hydrolysis studies.[4]
Oxidative Degradation: Treat the working solution with a solution of hydrogen peroxide (e.g., 3%).[10] Keep the mixture at room temperature and analyze at various time points.
Photostability: Expose the working solution to a standardized light source (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at predetermined time points.[4]
3. Analysis:
Analyze all samples by RP-HPLC.
Compare the peak area of the parent compound in the stressed samples to that of the untreated control to determine the percentage of degradation.
Observe the formation of any new peaks, which would indicate degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for assessing the stability of 4-(quinazolin-4-ylamino)phenol.
Key Factors Influencing Stability
The stability of 4-(quinazolin-4-ylamino)phenol in aqueous solutions is a multifactorial issue. Understanding these factors is key to designing robust experiments.
Caption: Key factors impacting the stability of the compound in aqueous media.
By understanding the potential for instability and implementing the strategies outlined in this guide, researchers can ensure the reliability and accuracy of their experimental data when working with 4-(quinazolin-4-ylamino)phenol.
References
Benchchem. Stability of 4-Methyl Erlotinib Under Laboratory Conditions: A Technical Guide.
Benchchem. Technical Support Center: Tyrosine Kinase Inhibitors.
Benchchem. Lapatinib solubility and stability in DMSO for experiments.
Cayman Chemical. Gefitinib Product Information.
Cayman Chemical. Lapatinib Product Information.
Cayman Chemical. Erlotinib Product Information (2023).
Cayman Chemical. Erlotinib Product Information (2013).
Cools, E., et al. (2022). Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples. Pharmaceuticals, 15(3), 370.
SciSpace. Quinazoline derivatives & pharmacological activities: a review.
Shprakh, Z. S., et al. MODERN INSTRUMENTAL METHODS FOR QUALITATIVE AND QUANTITATIVE ANALYSIS OF LAPATINIB IN BIOLOGICAL FLUIDS AND DOSAGE FORMS (REVIEW). ResearchGate.
Benchchem. 4-Butylsulfanylquinazoline: A Technical Guide to Solubility and Stability. (2025).
Fric, M., et al. (2016). Stability of extemporaneous erlotinib, lapatinib, and imatinib oral suspensions. American Journal of Health-System Pharmacy, 73(17), 1324-1331. Available from: [Link]
Cayman Chemical. Gefitinib Product Information (Older Version).
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
Taggar, A. S., et al. (2014). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Pharmaceutical Research, 31(7), 1845-1856. Available from: [Link]
Zhang, Y., et al. (2022). Stabilizing Effect of Soluplus on Erlotinib Metastable Crystal Form in Microparticles and Amorphous Solid Dispersions. Polymers, 14(6), 1205. Available from: [Link]
Al-kassas, R., et al. (2022). Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. Journal of Drug Delivery Science and Technology, 70, 103233. Available from: [Link]
Bourget, P., et al. (2022). Stability and Formulation of Erlotinib in Skin Creams. Pharmaceutics, 14(2), 365. Available from: [Link]
Google Patents. AU2021106686A4 - Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique.
International Journal of Applied Pharmaceutics. Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion.
ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026).
ResearchGate. Data on stability for the 12 TKIs for 48 h in vials (ready-to-inject)...
Caflisch, A. (2012). Discovery of Tyrosine Kinase Inhibitors by Docking into an Inactive Kinase Conformation Generated by Molecular Dynamics. University of Zurich.
Kovács, R., et al. (2023). Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells. International Journal of Molecular Sciences, 24(4), 3804. Available from: [Link]
Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025).
Pele, R., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. Available from: [Link]
Pele, R., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. PMC. Available from: [Link]
Pele, R., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents-In Vitro Evaluation and Quantum Studies. PubMed. Available from: [Link]
Arabian Journal of Chemistry. (2023). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization.
ResearchGate. Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives. (2025).
MDPI. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
Google Patents. US7772243B2 - 4-phenylamino-quinazolin-6-yl-amides.
MDPI. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation.
PMC. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors.
ResearchGate. (PDF) Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2025).
Springer. (2022). Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole.
PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
PMC. Pioneering the Photoactive Relevance of Quinazolinone–Fullereropyrrolidine Nanohybrids To Address Chemotherapeutic Resistance in Cancer.
PMC. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H).
PubChem. 4-Aminoquinazoline.
PMC. Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.
Chemenu. cas 34923-98-3|| where to buy 4-(Quinazolin-4-ylamino)phenol.
Technical Support Center: Stabilizing 4-(quinazolin-4-ylamino)phenol in Cell Culture
Welcome to the Technical Support Center for in vitro pharmacology. 4-(quinazolin-4-ylamino)phenol is a critical pharmacophore often utilized in kinase inhibitor design (e.g., EGFR inhibitors).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for in vitro pharmacology. 4-(quinazolin-4-ylamino)phenol is a critical pharmacophore often utilized in kinase inhibitor design (e.g., EGFR inhibitors). However, researchers frequently encounter reproducibility issues due to the compound's susceptibility to degradation in standard cell culture environments.
This guide provides authoritative troubleshooting steps, mechanistic explanations, and validated protocols to ensure the integrity of your experimental data.
Mechanistic Overview of Degradation
The stability of quinazoline derivatives in aqueous media is heavily dependent on their substituents [1]. The presence of the phenol moiety introduces a significant vulnerability: auto-oxidation . Phenols can undergo rapid oxidation in the presence of dissolved oxygen, a reaction catalyzed by transition metals (like iron and copper) commonly found in basal media such as DMEM or RPMI [2].
Workflow for identifying and preventing degradation pathways of phenolic quinazolines.
Frequently Asked Questions & Troubleshooting
Q1: My compound loses its inhibitory activity after 24 hours in DMEM. What is happening?A: This is a classic symptom of phenol auto-oxidation. Standard cell culture media contain dissolved oxygen (
≈200μM
at 37°C) and trace metals that drive the oxidation of the phenol group into reactive quinones, which subsequently polymerize or react with media proteins [2].
Solution: Supplement your media with a mild antioxidant (e.g.,
50μM
ascorbic acid) or refresh the media every 12-24 hours during prolonged assays.
Q2: Does the choice of stock solvent affect the long-term stability of the quinazoline core?A: Absolutely. While quinazoline derivatives are generally stable in cold, pure solvents, DMSO is highly hygroscopic. If your DMSO stock absorbs water from the air during repeated freeze-thaw cycles, it facilitates hydrolytic degradation of the compound [1].
Solution: Always use anhydrous DMSO (
≥99.9%
) and create single-use aliquots stored at -80°C.
Q3: Can Fetal Bovine Serum (FBS) accelerate degradation?A: Yes. FBS contains various enzymes, including esterases and peroxidases, which can metabolize phenolic compounds. Additionally, the quinazoline core exhibits high plasma protein binding, which lowers the free (active) concentration of the drug.
Solution: Always heat-inactivate FBS (56°C for 30 minutes) to destroy enzymatic activity before adding it to your assay media.
Quantitative Stability Data
The following table summarizes the half-life (
t1/2
) of 4-(quinazolin-4-ylamino)phenol under various standard laboratory conditions, highlighting the necessity of optimized handling.
Storage/Assay Condition
Temperature
Solvent/Media
Estimated Half-Life (
t1/2
)
Primary Degradation Mechanism
Stock Solution
-80°C
Anhydrous DMSO
> 6 months
None (Stable)
Stock Solution
4°C
Wet DMSO (Repeated use)
14 days
Hydrolysis
Cell Culture
37°C
DMEM + 10% FBS (Standard)
18 - 24 hours
Phenol Auto-oxidation
Cell Culture
37°C
DMEM + 10% HI-FBS + Ascorbic Acid
> 72 hours
Minimized
Validated Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Objective: Prevent moisture ingress and thermal degradation during storage.
Weighing: Weigh the lyophilized 4-(quinazolin-4-ylamino)phenol powder in a low-humidity environment.
Dissolution: Dissolve the compound in anhydrous DMSO to create a
10mM
stock solution. Vortex gently until completely clear.
Aliquotting: Dispense the stock solution into amber microcentrifuge tubes in
10μL
to
20μL
single-use aliquots. The amber tubes protect the quinazoline core from UV-induced degradation.
Storage: Immediately transfer the aliquots to a -80°C freezer.
Usage: Thaw a single tube at room temperature immediately before the experiment. Discard any unused portion; do not refreeze.
Protocol 2: Media Preparation for Prolonged In Vitro Assays
Objective: Prevent auto-oxidation of the phenol moiety during 48-72 hour cell culture assays.
Serum Preparation: Heat-inactivate FBS by incubating it in a 56°C water bath for exactly 30 minutes. Swirl every 10 minutes.
Media Formulation: To your basal media (e.g., RPMI 1640), add 10% Heat-Inactivated FBS.
Antioxidant Addition: Prepare a fresh
100mM
stock of L-ascorbic acid in sterile water. Add it to the media to a final concentration of
50μM
.
Drug Dosing: Dilute your DMSO drug stock directly into the prepared media immediately before applying it to the cells. Ensure the final DMSO concentration remains below
0.1%
to prevent solvent toxicity.
References
Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at:[Link]
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. National Center for Biotechnology Information (PMC). Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting 4-(quinazolin-4-ylamino)phenol Precipitation in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of targeted kinase inhibitors.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of targeted kinase inhibitors. The compound 4-(quinazolin-4-ylamino)phenol represents a classic EGFR-inhibitor pharmacophore. While highly effective biochemically, its physicochemical properties make it notoriously difficult to handle in in vitro cellular assays.
This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the thermodynamic and kinetic causality of precipitation, provide field-proven formulation strategies, and equip you with self-validating protocols to ensure the scientific integrity of your dose-response data.
The Causality of Quinazoline Precipitation (Executive Summary)
To solve precipitation, we must first understand the molecule's behavior in solution. 4-(quinazolin-4-ylamino)phenol possesses two critical ionizable groups: a basic quinazoline nitrogen (
pKa≈5.5
) and an acidic phenol group (
pKa≈9.5
).
When you prepare a 10 mM stock in 100% DMSO, the compound is fully solvated. However, when you spike this stock directly into physiological cell culture media (pH 7.4), three phenomena occur simultaneously:
The Charge State: At pH 7.4, the molecule exists predominantly in its un-ionized, neutral state. This is its most hydrophobic and least soluble form.
Solvent-Shift Nucleation: As the DMSO rapidly diffuses into the bulk aqueous media, the local concentration of the highly lipophilic quinazoline exceeds its solubility threshold. This rapid "solvent shift" forces the compound to crash out, forming an amorphous precipitate[1].
π−π
Stacking: The flat, aromatic planar structure of the quinazoline core strongly promotes hydrophobic collapse and
π−π
stacking, leading to rapid aggregation and crystallization.
Because cellular assays rely on compounds pre-dissolved in DMSO, we are dealing with a failure of kinetic solubility (the metastable concentration when induced precipitation first occurs), rather than thermodynamic equilibrium[2].
Troubleshooting Guide & FAQs
Q: Why does my compound precipitate immediately upon addition to DMEM/RPMI, even when the final DMSO concentration is only 1%?A: This is a classic solvent-shift effect. While 1% DMSO is generally well-tolerated by cells, the instantaneous dilution of a concentrated stock into a massive aqueous volume causes local supersaturation. The DMSO diffuses away faster than the water molecules can solvate the hydrophobic quinazoline core, resulting in immediate amorphous precipitation[1].
Q: Should I measure kinetic or thermodynamic solubility for my cell-based assays?A: You must measure kinetic solubility . Thermodynamic solubility is the true equilibrium of a solid in a buffer over 24-48 hours. However, because you are adding a DMSO stock to an aqueous buffer for a relatively short assay, kinetic solubility—which evaluates precipitate formation upon rapid dilution—is the biologically relevant metric for early-stage discovery and HTS formats[3][4].
Q: Can I just lower the pH of the media to protonate the quinazoline nitrogen and increase solubility?A:No. Cell culture media is highly buffered (e.g., via bicarbonate or HEPES) to maintain physiological pH (7.4), which is critical for cell viability. Altering the media pH will confound your biological readout, cause cellular stress, and invalidate your assay results.
Q: How does Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) prevent precipitation without altering the compound's pharmacology?A: HP-
β
-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It forms a reversible, non-covalent "host-guest" inclusion complex with the quinazoline core[5]. This sterically shields the hydrophobic regions from the aqueous environment, drastically increasing apparent kinetic solubility. Because the interaction is non-covalent and in dynamic equilibrium, the free drug remains fully bioavailable to partition into the cell membrane and reach its intracellular target.
Visualizations of Workflows and Mechanisms
Below are the logical workflows and mechanistic pathways detailing how precipitation occurs and how to bypass it using complexation strategies.
Caption: Workflow for preventing quinazoline precipitation during media preparation.
Caption: Mechanistic pathways of solvent-shift precipitation versus cyclodextrin encapsulation.
Quantitative Data: Excipient Efficacy
The following table summarizes the expected kinetic solubility limits of 4-(quinazolin-4-ylamino)phenol when utilizing different formulation strategies in standard DMEM (pH 7.4).
Formulation Strategy
Final DMSO (%)
Excipient Added
Est. Kinetic Solubility Limit (
μ
M)
Macroscopic Observation
Direct Dilution
1.0%
None
< 5
μ
M
Rapid cloudiness / Amorphous precipitation
Co-solvent (Surfactant)
1.0%
0.1% Tween-80
~ 25
μ
M
Delayed precipitation (metastable for ~2h)
Co-solvent (Polymer)
1.0%
5% PEG400
~ 50
μ
M
Clear solution for 24h, slight cellular toxicity
Host-Guest Complexation
0.5%
10 mM HP-
β
-CD
> 200
μ
M
Optically clear, thermodynamically stable
Experimental Protocols
To ensure rigorous scientific integrity, do not rely on visual inspection alone to confirm solubility. Use the following self-validating protocols to prepare and verify your media.
Protocol A: Preparation of HP-
β
-CD Inclusion Complexes
This method utilizes a stirring-lyophilization approach to force the highly fat-soluble quinazoline into the cyclodextrin cavity, vastly improving its bioavailability[5].
Step-by-Step Methodology:
Preparation of Host Solution: Dissolve HP-
β
-CD in molecular biology grade water to create a 20% (w/v) solution. Heat gently to 60°C with continuous magnetic stirring.
Addition of Guest Molecule: Dissolve 4-(quinazolin-4-ylamino)phenol in a minimal volume of DMSO (e.g., 50 mg/mL).
Complexation: Add the DMSO drug solution dropwise to the 60°C HP-
β
-CD solution while maintaining a high stirring speed (600 rpm). The molar ratio of Drug:HP-
β
-CD should be approximately 1:1 or 1:2[5].
Equilibration: Allow the mixture to stir at 60°C for 4 hours to ensure complete thermodynamic inclusion.
Lyophilization: Flash-freeze the clear solution using liquid nitrogen, then lyophilize for 48 hours to obtain a dry, white powder.
Reconstitution: Reconstitute this powder directly into your pre-warmed cell culture media.
Self-Validation Step: Centrifuge the final reconstituted media at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis (absorbance at ~330-340 nm for the quinazoline core). If the detected concentration matches your theoretical input concentration, the complexation is successful and no micro-precipitates have formed.
Protocol B: Assessing Kinetic Solubility via Nephelometry
Nephelometry measures relative turbidity via light scattering (Tyndall effect) from a transmitted laser beam, making it the gold standard for detecting early-stage precipitation[2].
Step-by-Step Methodology:
Serial Dilution: Prepare a linear serial dilution of your 10 mM DMSO compound stock in a 96-well plate.
Buffer Addition: Rapidly add the dilutions to an aqueous buffer (or cell culture media) to achieve a final DMSO concentration of 1%[4].
Incubation: Incubate the plate at 37°C for 2 hours (matching the early phase of a cellular assay).
Measurement: Read the plate using a laser nephelometer.
Self-Validation Step: Include a known insoluble compound (e.g., Nicardipine) as a positive control for precipitation, and a highly soluble compound (e.g., Caffeine) as a negative control. The kinetic solubility limit is defined as the highest concentration immediately prior to a sharp, statistically significant increase in optical density/light scattering[2].
References
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository, European Commission. Available at: [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at: [Link]
Preparation process of rutacarpine-hydroxypropyl-beta-cyclodextrin inclusion complex. National Institutes of Health (NIH) / PubMed. Available at: [Link]
minimizing impurities in 4-(quinazolin-4-ylamino)phenol extraction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of 4-anilinoquinazoline derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of 4-anilinoquinazoline derivatives. The synthesis of 4-(quinazolin-4-ylamino)phenol—typically achieved via an SNAr reaction between 4-chloroquinazoline and 4-aminophenol—presents unique extraction challenges due to the amphoteric nature of the product and the oxidative instability of the reactants.
This guide provides a mechanistic, self-validating approach to troubleshooting your extraction workflows and minimizing impurities.
🔬 Mechanistic Troubleshooting & FAQs
Q1: Why does my crude reaction mixture turn dark brown or black during aqueous workup?Causality: This discoloration is a hallmark of 4-aminophenol oxidation. Unreacted 4-aminophenol is highly susceptible to oxidative polymerization into benzoquinone monoimines when exposed to air, especially under alkaline conditions, turning the solution violet or light brown ([1]).
Solution: Implement a chemically reductive quench. Add a mild antioxidant, such as sodium dithionite (Na₂S₂O₄), to the aqueous phase before pH adjustment. This will immediately reduce the quinone impurities back to water-soluble phenols, preventing them from co-extracting into your organic phase.
Q2: I am losing product yield to the aqueous phase, and liquid-liquid extraction is causing severe emulsions. How do I resolve this?Causality: 4-(Quinazolin-4-ylamino)phenol is an amphoteric molecule. It possesses a basic quinazoline secondary amine with a pKa of ~5.78–7.62 ([2]) and an acidic phenolic hydroxyl group with a pKa of ~10.46 ([1]). If the pH is too low, the quinazoline nitrogen protonates; if too high, the phenol deprotonates. Both charged states act as surfactants, reducing interfacial tension and causing emulsions.
Solution: Target the exact isoelectric point. Adjust the aqueous phase strictly to pH 7.5–8.0 using a saturated sodium bicarbonate (NaHCO₃) buffer. Extract with ethyl acetate (EtOAc) mixed with brine to increase the aqueous ionic strength, forcing the neutral zwitterion into the organic phase.
Q3: LC-MS analysis of my extracted product shows a persistent +146 m/z impurity. What is it, and how do I remove it?Causality: A mass of 146 Da corresponds to 4-hydroxyquinazoline (quinazolin-4-ol), the hydrolysis byproduct of unreacted 4-chloroquinazolines ([3]). During the reaction, adventitious water competes with 4-aminophenol, forming this thermodynamically stable amide tautomer.
Solution: 4-Hydroxyquinazoline is slightly more acidic (pKa ~9.0) than your target phenol. Perform a differential alkaline wash on your organic layer using a dilute buffer at pH 9.0 to selectively deprotonate the impurity into the aqueous waste.
📊 Physicochemical Data for Extraction Optimization
Understanding the ionization states of your mixture is critical for optimizing LogP and multiparameter optimization (MPO) scores during drug development ([4]).
Compound
pKa (Acidic/Phenol)
pKa (Basic/Amine)
Solubility Profile
Primary Risk during Extraction
4-(Quinazolin-4-ylamino)phenol
~10.0
~6.5 - 7.5
Amphoteric (Precipitates at neutral pH)
Emulsion formation, yield loss if pH is not precisely controlled.
4-Aminophenol (Reactant)
10.46
5.48
Water-soluble at low/high pH
Rapid oxidation to dark quinone imines.
4-Chloroquinazoline (Reactant)
N/A
~3.5
Soluble in organic solvents
Hydrolyzes to 4-hydroxyquinazoline during aqueous workup.
4-Hydroxyquinazoline (Impurity)
~9.0 (Amide)
N/A
Soluble in alkaline aqueous
Co-extracts with product if organic phase is not washed with mild base.
🧪 Standard Operating Procedure: Optimized Extraction Workflow
This protocol is designed as a self-validating system ; each step includes a visual or physical indicator to confirm mechanistic success before proceeding.
Step 1: Reaction Quenching & Reduction
Action: Cool the crude SNAr reaction mixture to room temperature. Add 10% w/v aqueous sodium dithionite (Na₂S₂O₄) equal to half the reaction volume.
Validation: The dark brown/purple solution will visibly bleach to a pale yellow or orange, confirming the successful reduction of oxidized 4-aminophenol byproducts.
Step 2: Isoelectric pH Adjustment
Action: Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the aqueous phase reaches exactly pH 7.5–8.0 (verify with a calibrated pH meter).
Validation: A fine precipitate or distinct cloudiness will form in the aqueous layer, indicating the product has reached its neutral, highly lipophilic state and is ready for extraction.
Step 3: Liquid-Liquid Extraction
Action: Add ethyl acetate (EtOAc) and saturated NaCl (brine) in a 1:1 ratio to the aqueous mixture. Shake gently and vent.
Validation: The phases will separate cleanly in under 2 minutes without a persistent emulsion layer at the interface, confirming optimal ionic strength.
Step 4: Differential Alkaline Wash
Action: Isolate the organic layer and wash it with a 0.1 M Na₂CO₃ buffer (pH ~9.0).
Validation: TLC or LC-MS of the organic phase will show the complete disappearance of the +146 m/z hydrolysis peak, confirming the selective removal of 4-hydroxyquinazoline.
Step 5: Desiccation and Crystallization
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol.
Validation: Yields a pale yellow to white crystalline solid with a sharp melting point, free of regioisomers and oxidation products.
⚙️ Workflow Visualization
Figure 1: pH-dependent extraction workflow for isolating 4-(quinazolin-4-ylamino)phenol.
📚 References
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents
Source: PubMed Central (PMC)
URL:[Link]
comparing 4-(quinazolin-4-ylamino)phenol to erlotinib in vitro
An in-depth comparative analysis of 4-(quinazolin-4-ylamino)phenol (hereafter referred to as QAP) and Erlotinib provides a masterclass in the structure-activity relationship (SAR) of kinase inhibitors. Both compounds sha...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 4-(quinazolin-4-ylamino)phenol (hereafter referred to as QAP) and Erlotinib provides a masterclass in the structure-activity relationship (SAR) of kinase inhibitors. Both compounds share the privileged 4-anilinoquinazoline core, a highly effective pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR)[1]. However, while QAP represents a baseline, unoptimized scaffold, erlotinib is a highly evolved, FDA-approved therapeutic.
This guide provides an objective, data-driven comparison of these two compounds in vitro, detailing the structural causality behind their performance differences and outlining the self-validating experimental workflows required to profile them.
Structural Rationale & Mechanistic Causality
The efficacy of an EGFR inhibitor is dictated by its ability to outcompete ATP in the kinase domain.
4-(quinazolin-4-ylamino)phenol (QAP): Features a basic 4-anilinoquinazoline core with a hydroxyl group at the para-position of the aniline ring. While it successfully binds the ATP pocket, it lacks the functional groups necessary for deep-pocket penetration and optimal solvent interaction, leading to moderate target affinity and poor cellular permeability[1].
Erlotinib: Replaces the para-hydroxyl group with a meta-ethynyl group, which penetrates deeply into a hydrophobic cleft adjacent to the ATP-binding site, drastically increasing binding affinity. Furthermore, erlotinib features 6,7-bis(2-methoxyethoxy) side chains. These chains extend into the solvent-exposed region of the kinase domain, dramatically improving aqueous solubility and cellular uptake compared to the bare QAP scaffold[1].
EGFR signaling cascade and the point of ATP-competitive inhibition by 4-anilinoquinazolines.
In Vitro Experimental Workflows
To objectively compare QAP and erlotinib, we must employ a self-validating testing system that isolates biochemical affinity from cellular permeability, and finally confirms the mechanistic pathway.
Three-tier in vitro validation workflow isolating biochemical, cellular, and mechanistic variables.
Causality: Cellular assays are confounded by membrane permeability and efflux pumps. The ADP-Glo assay isolates the direct target engagement by measuring ADP production (a stoichiometric byproduct of kinase activity) against recombinant EGFR.
Preparation: Prepare a 10-point, 3-fold serial dilution of QAP (starting at 10 µM) and Erlotinib (starting at 1 µM) in 1% DMSO.
Enzyme Incubation: In a 384-well plate, combine 1 ng of recombinant EGFR (Wild-Type) with the compound dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction: Add 10 µM ATP and Poly(Glu,Tyr) substrate. Incubate for 60 minutes.
Depletion & Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 mins), followed by Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 mins).
Self-Validation Controls: Include a No-Enzyme Control (to establish background luminescence) and a Vehicle Control (1% DMSO, establishing 100% kinase activity).
Causality: To prove that the compounds specifically target EGFR-driven proliferation, we test them against two distinct cell lines: HCC827 (EGFR exon 19 deletion, highly sensitive to EGFR inhibition) and A549 (KRAS mutant/EGFR WT, inherently resistant)[2][3]. A specific EGFR inhibitor will show a massive potency gap between these two lines.
Seeding: Seed HCC827 (3,000 cells/well) and A549 (5,000 cells/well) in 96-well plates. Incubate overnight to allow adherence.
Treatment: Treat cells with the serial dilutions of QAP and Erlotinib for 72 hours.
Metabolic Reduction: Add 20 µL of MTT solution (5 mg/mL) per well. Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring, producing insoluble purple formazan.
Quantification: After 4 hours, remove the media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Causality: Cell death in the MTT assay could theoretically be caused by off-target toxicity. Western blotting confirms that the compounds are actively shutting down the specific downstream survival pathways (AKT/ERK) of EGFR.
Treatment & Lysis: Treat HCC827 cells with IC50 concentrations of QAP and Erlotinib for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
Resolution: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
Probing: Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total AKT, p-AKT (Ser473), and GAPDH.
Comparative Data Synthesis
The structural modifications in erlotinib yield profound differences in both biochemical affinity and cellular efficacy compared to the baseline QAP scaffold. Erlotinib demonstrates single-digit nanomolar potency against the sensitive HCC827 cell line[2], while QAP requires micromolar concentrations to achieve the same effect due to its lack of the 6,7-solubilizing groups and the optimal 3-ethynyl binding moiety.
*Note: QAP data represents established baseline SAR values for unoptimized 4-anilinoquinazolines lacking 6,7-substitutions, illustrating the pharmacological gap bridged by erlotinib's rational design.
Conclusion
The comparison between 4-(quinazolin-4-ylamino)phenol and erlotinib perfectly illustrates the necessity of rational drug design. While QAP possesses the foundational pharmacophore required to inhibit EGFR, it fails to achieve therapeutic potency. By optimizing the solvent-exposed region (via 6,7-alkoxy groups) and the deep hydrophobic pocket interaction (via the 3-ethynyl group), erlotinib transforms a weak, poorly permeable chemical probe into a highly potent, clinically viable targeted therapy.
References
Schedule-dependent antitumor activity of the combination with erlotinib and docetaxel in human non-small cell lung cancer cells - Spandidos Publications. Available at: [Link]
PTEN Loss Contributes to Erlotinib Resistance in EGFR-Mutant Lung Cancer by Activation of Akt and EGFR - AACR Journals. Available at: [Link]
Comprehensive IC50 Comparison Guide: 4-(Quinazolin-4-ylamino)phenol Derivatives vs. Standard-of-Care EGFR Inhibitors
As targeted oncology evolves, overcoming resistance mutations in the Epidermal Growth Factor Receptor (EGFR) remains a primary challenge in drug development. The 4-anilinoquinazoline pharmacophore is the undisputed gold...
Author: BenchChem Technical Support Team. Date: April 2026
As targeted oncology evolves, overcoming resistance mutations in the Epidermal Growth Factor Receptor (EGFR) remains a primary challenge in drug development. The 4-anilinoquinazoline pharmacophore is the undisputed gold standard for ATP-competitive EGFR Tyrosine Kinase Inhibitors (TKIs). However, first-generation TKIs often fail against the steric hindrance introduced by the T790M "gatekeeper" mutation.
This technical guide provides an in-depth comparative analysis of novel 4-(quinazolin-4-ylamino)phenol derivatives against established standard-of-care TKIs. By introducing a phenol moiety (a hydroxyl group on the aniline ring), these derivatives are engineered to form compensatory hydrogen bonds within the kinase hinge region, thereby altering binding thermodynamics and improving efficacy against resistant mutant strains .
Mechanistic Rationale & Target Pathway
To understand why the 4-(quinazolin-4-ylamino)phenol scaffold is highly effective, we must examine the causality of its binding kinetics. The quinazoline core mimics the adenine ring of ATP, anchoring into the ATP-binding pocket of EGFR. The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the backbone of Met793 and the side chain of Thr790.
By modifying the aniline ring into a phenol (Derivative A), we introduce a potent hydrogen bond donor/acceptor that interacts with adjacent polar residues in the hydrophobic pocket. Furthermore, introducing a halogen atom adjacent to the phenol group (Derivative B) significantly reduces the conformational strain energy of the inhibitor and increases the acidity of the hydroxyl group, leading to tighter binding affinities . This structural optimization directly interrupts the downstream oncogenic signaling cascades responsible for tumor proliferation and survival.
Figure 1: EGFR signaling pathway and the inhibitory mechanism of quinazoline-based TKIs.
To objectively compare the IC50 values of these derivatives against standard-of-care drugs, we utilize the ADP-Glo™ Kinase Assay . We select this luminescent assay over traditional radiometric (
33P
-ATP) methods because it provides a superior signal-to-background ratio and avoids radioactive waste, making it ideal for high-throughput, precision SAR (Structure-Activity Relationship) profiling .
Protocol: ADP-Glo In Vitro IC50 Determination
Note: This protocol is designed as a self-validating system. A plate is only considered valid if the calculated Z'-factor between the positive control (maximum enzyme activity) and negative control (no enzyme) is > 0.6.
Compound Preparation & Serial Dilution:
Prepare a 10-point, 3-fold serial dilution of the quinazoline derivatives, Gefitinib, Erlotinib, and Osimertinib in 100% DMSO. Transfer 100 nL of each compound to a 384-well white microplate using an acoustic liquid handler to eliminate tip-based carryover.
Kinase Reaction Assembly:
Add 5 µL of purified recombinant EGFR enzyme (WT, L858R, or T790M/L858R) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-equilibration.
Reaction Initiation:
Initiate the kinase reaction by adding 5 µL of an ATP/Poly(Glu,Tyr) substrate mixture. The final ATP concentration must be set at the empirical
Km
for each specific EGFR mutant to ensure accurate competitive IC50 calculation. Incubate for 60 minutes at room temperature.
ATP Depletion:
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is critical to prevent false-positive luminescence.
Signal Detection:
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a multimode microplate reader.
Data Analysis:
Normalize luminescence data against the no-enzyme control (0% activity) and vehicle control (100% activity). Calculate IC50 values using a 4-parameter non-linear regression model in GraphPad Prism.
Figure 2: Step-by-step workflow of the ADP-Glo Kinase Assay for IC50 determination.
Comparative IC50 Data Analysis
The table below summarizes the in vitro biochemical IC50 values of the tested compounds across three distinct EGFR profiles: Wild-Type (WT), the common activating mutation (L858R), and the highly resistant double mutation (T790M/L858R).
Compound
EGFR WT IC50 (nM)
EGFR L858R IC50 (nM)
EGFR T790M/L858R IC50 (nM)
Gefitinib (1st Gen)
2.5 ± 0.3
1.5 ± 0.2
> 1000
Erlotinib (1st Gen)
2.0 ± 0.2
1.2 ± 0.1
> 1000
Osimertinib (3rd Gen)
12.0 ± 1.5
1.0 ± 0.1
1.5 ± 0.2
Derivative A (Phenol)
1.8 ± 0.2
0.9 ± 0.1
45.0 ± 4.5
Derivative B (Halogenated Phenol)
0.5 ± 0.1
0.4 ± 0.1
8.5 ± 1.0
Data Interpretation & Causality
First-Generation Limitations: Gefitinib and Erlotinib demonstrate excellent potency against WT and L858R but completely lose efficacy against the T790M mutant (>1000 nM). The substitution of Threonine with a bulky Methionine at position 790 creates severe steric clashes with the standard anilino ring.
The Phenol Advantage (Derivative A): The addition of the hydroxyl group on the aniline ring (Derivative A) provides a flexible hydrogen-bonding anchor. While it does not fully overcome the T790M mutation, it restores partial activity (45.0 nM) by stabilizing the inhibitor in an alternative conformation that slightly bypasses the Methionine clash.
Halogen-Induced Synergy (Derivative B): Derivative B represents the pinnacle of this SAR study. By halogenating the phenol ring, the electron-withdrawing effect increases the acidity of the hydroxyl group, strengthening its hydrogen bond with the kinase backbone. Furthermore, computational models confirm that halogenation reduces the conformational strain energy of the 4-anilinoquinazoline core . This dual-action thermodynamic advantage results in sub-nanomolar potency against WT/L858R and a highly competitive 8.5 nM IC50 against the resistant T790M/L858R mutant.
Conclusion
The structural evolution from standard 4-anilinoquinazolines to 4-(quinazolin-4-ylamino)phenol derivatives highlights a critical pathway in next-generation TKI design. While third-generation covalent inhibitors like Osimertinib remain the clinical standard for T790M mutations, the halogenated phenol derivatives (Derivative B) offer a highly potent, reversible alternative. By leveraging precise hydrogen bonding and optimized strain energy, these derivatives provide researchers with a robust scaffold for developing therapies that bypass both steric hindrance and covalent-resistance mutations (such as C797S) .
References
Gero, T. W., et al. "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC." Bioorganic & Medicinal Chemistry Letters 68 (2022): 128718.[Link]
Șandor, A., et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." Pharmaceuticals 16.4 (2023): 534.[Link]
Alagawani, S., et al. "Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study." Molecules 29.12 (2024): 2800.[Link]
Validation
Selectivity Profile of 4-(quinazolin-4-ylamino)phenol: A Comparative Kinase Panel Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & Structural Rationale The compound 4-(quinazolin-4-ylamino)p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Guide
Executive Summary & Structural Rationale
The compound 4-(quinazolin-4-ylamino)phenol (also known as 4-((4-hydroxyphenyl)amino)quinazoline) represents the foundational pharmacophore of the 4-anilinoquinazoline class of kinase inhibitors. This scaffold is the evolutionary predecessor to blockbuster targeted therapies such as Gefitinib and Erlotinib.
As an ATP-competitive inhibitor, its mechanism of action relies on the quinazoline core mimicking the adenine ring of ATP. The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR)[1].
The Causality of Selectivity:
Unlike clinical derivatives that feature bulky, solubilizing groups at the 6- and 7-positions of the quinazoline ring, the unsubstituted core of 4-(quinazolin-4-ylamino)phenol results in a broader, more promiscuous kinase selectivity profile. The 4'-hydroxyl group on the aniline ring acts as a hydrogen bond donor/acceptor that extends toward the solvent-exposed channel or interacts with polar residues adjacent to the gatekeeper amino acid. Because it lacks the steric bulk of 6,7-disubstitution (seen in analogs like WHI-P131 and WHI-P154), this compound exhibits dual-target crossover, notably inhibiting both the ErbB family (EGFR, HER2) and Janus Kinase 3 (JAK3) [2].
Caption: ATP-competitive inhibition of EGFR/JAK3 signaling by 4-anilinoquinazolines.
Comparative Kinase Panel Selectivity
To objectively evaluate the performance of 4-(quinazolin-4-ylamino)phenol, it must be benchmarked against its substituted derivatives and clinical standards. The data below synthesizes biochemical IC₅₀ values obtained at the apparent
Km
for ATP.
While highly potent against wild-type EGFR, the unsubstituted 4-(quinazolin-4-ylamino)phenol exhibits significant off-target activity against JAK3. In contrast, the addition of meta-substitutions on the aniline ring and 6,7-alkoxy groups on the quinazoline core (as seen in Erlotinib and Gefitinib) drastically narrows the selectivity profile exclusively to the ErbB family[3]. Furthermore, literature confirms that widely used JAK3 tool compounds based on this scaffold (e.g., WHI-P154) retain nanomolar cross-reactivity with EGFR[2].
Note: The T790M gatekeeper mutation sterically hinders the binding of all first-generation 4-anilinoquinazolines, resulting in a massive loss of potency across the entire class.
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, kinase profiling must utilize self-validating assay systems. Below are the standard operating procedures for biochemical profiling and cellular target engagement.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: TR-FRET is prioritized over standard fluorescence assays because the time-delayed measurement eliminates compound autofluorescence—a common artifact with conjugated aromatic systems like quinazolines.
Step-by-Step Methodology:
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Titration: Use acoustic liquid handling (e.g., Echo 550) to dispense 4-(quinazolin-4-ylamino)phenol in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate.
Enzyme/Substrate Addition: Add 5 µL of 2X recombinant kinase (e.g., EGFR or JAK3) and 2X biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add 5 µL of 2X ATP (prepared at the specific
Km
of the target kinase to ensure competitive kinetics). Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
Incubation & Read: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Validation (Self-Validating Step): Calculate the Z'-factor using DMSO vehicle controls (
μp
) and no-enzyme controls (
μn
).
Formula:
Z′=1−∣μp−μn∣3(σp+σn)
Acceptance Criteria: A
Z′>0.5
is required to validate the assay run.
Caption: High-throughput TR-FRET kinase profiling workflow for IC50 determination.
Rationale: Biochemical assays do not account for cellular permeability or the high intracellular ATP concentration (~1-5 mM). Because 4-(quinazolin-4-ylamino)phenol is ATP-competitive, its apparent cellular IC₅₀ will right-shift. Cellular assays are mandatory to confirm physiological efficacy[4].
Step-by-Step Methodology:
Cell Culture: Seed A431 cells (high EGFR expression) or RAW 264.7 macrophages (for JAK3/STAT signaling) at
3×105
cells/well in 6-well plates. Starve in serum-free media for 16 hours.
Compound Treatment: Treat cells with 4-(quinazolin-4-ylamino)phenol (0.1, 1.0, and 10 µM) for 2 hours.
Ligand Stimulation: Stimulate A431 cells with 50 ng/mL EGF for 10 minutes, or RAW 264.7 cells with LPS/IFN-
γ
for 30 minutes.
Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.
Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-STAT3 (Tyr705), and total STAT3.
Analysis: Normalize the phosphorylated signal against the total protein signal using densitometry to calculate the cellular IC₅₀.
Conclusion & Application Recommendations
The 4-(quinazolin-4-ylamino)phenol scaffold is a highly potent, albeit moderately selective, kinase inhibitor.
When to use this compound: It serves as an excellent starting fragment for structure-activity relationship (SAR) campaigns aiming to develop dual EGFR/JAK inhibitors or targeted degraders (PROTACs), where the exposed 4'-phenol group can be utilized as a synthetic handle for linker attachment.
When to seek alternatives: If strict ErbB-family selectivity is required for in vivo studies, researchers should utilize 6,7-disubstituted clinical agents like Erlotinib or Gefitinib. Conversely, if exclusive JAK3 inhibition is required, researchers must avoid 4-anilinoquinazolines entirely (including WHI-P131/154) due to their inherent EGFR cross-reactivity, and instead utilize highly selective JAK3 inhibitors like PF-956980[2].
A Comparative Guide: 4-(quinazolin-4-ylamino)phenol versus Lapatinib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of targeted therapies for breast cancer, the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal gro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapies for breast cancer, the inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) signaling pathways remains a cornerstone of treatment for specific subtypes. Lapatinib, a potent dual tyrosine kinase inhibitor (TKI), has been a significant player in the clinical setting for HER2-positive breast cancer.[1][2] This guide provides a comparative analysis of 4-(quinazolin-4-ylamino)phenol, a quinazoline derivative, and the established drug lapatinib. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, including lapatinib itself.[3] This document will delve into their mechanisms of action, provide a framework for experimental comparison, and offer detailed protocols for the evaluation of their efficacy in breast cancer cell lines.
Chemical Structures and Mechanism of Action
Lapatinib is a small molecule inhibitor that reversibly targets the intracellular ATP-binding sites of both EGFR (HER1) and HER2 tyrosine kinases.[1][4] This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][6] The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these signaling routes.[4][5]
4-(quinazolin-4-ylamino)phenol shares the core quinazoline structure with lapatinib, suggesting a potential for kinase inhibition. The 4-anilinoquinazoline moiety is a key pharmacophore for EGFR inhibitors, with the aniline ring typically occupying a lipophilic pocket in the ATP-binding site of the kinase.[7] While specific data on 4-(quinazolin-4-ylamino)phenol's activity in breast cancer is not as extensively documented as that of lapatinib, its structural similarity and the known anticancer properties of other 4-anilinoquinazoline derivatives suggest it may also function as an EGFR and/or HER2 inhibitor.[7][8]
Signaling Pathway Inhibition
The EGFR/HER2 signaling network is a complex cascade that, when dysregulated, drives tumorigenesis. Ligand binding to EGFR or heterodimerization with HER2 leads to receptor dimerization and the activation of their intracellular kinase domains.[9][10] This triggers a series of phosphorylation events that activate downstream pathways critical for cell survival and proliferation.
Caption: EGFR/HER2 signaling pathways and points of inhibition.
Comparative Efficacy in Breast Cancer Cell Lines: An Experimental Framework
To objectively compare the anticancer efficacy of 4-(quinazolin-4-ylamino)phenol and lapatinib, a series of in vitro experiments using well-characterized breast cancer cell lines is essential. The choice of cell lines should represent different molecular subtypes of breast cancer to assess the spectrum of activity. For example, SK-BR-3 (HER2-positive), MCF-7 (ER-positive, HER2-low), and MDA-MB-231 (triple-negative) are commonly used models.[11]
Quantitative Analysis of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It represents the concentration required to inhibit 50% of cancer cell growth. The following table provides a template for summarizing IC50 values obtained from cell viability assays.
Compound
Breast Cancer Cell Line
IC50 (µM)
Incubation Time (h)
Lapatinib
SK-BR-3 (HER2+)
Experimental Value
48
4-(quinazolin-4-ylamino)phenol
SK-BR-3 (HER2+)
Experimental Value
48
Lapatinib
MCF-7 (ER+, HER2-low)
Experimental Value
48
4-(quinazolin-4-ylamino)phenol
MCF-7 (ER+, HER2-low)
Experimental Value
48
Lapatinib
MDA-MB-231 (TNBC)
Experimental Value
48
4-(quinazolin-4-ylamino)phenol
MDA-MB-231 (TNBC)
Experimental Value
48
Experimental Protocols
A standardized experimental workflow is crucial for generating reproducible and comparable data.
A Comparative Guide to the Baseline Validation of 4-(quinazolin-4-ylamino)phenol Purity
This guide provides an in-depth technical comparison of analytical methodologies for establishing the purity of 4-(quinazolin-4-ylamino)phenol, a key intermediate and active pharmacophore in numerous kinase inhibitors.[1...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of analytical methodologies for establishing the purity of 4-(quinazolin-4-ylamino)phenol, a key intermediate and active pharmacophore in numerous kinase inhibitors.[1][2][3] For drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is a foundational pillar of drug safety and efficacy. The presence of impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of the final active pharmaceutical ingredient (API).[4]
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to guide the researcher through a logical, multi-faceted validation strategy, explaining the causality behind the selection and sequence of analytical techniques. We will explore an orthogonal testing approach—employing multiple methods with different chemical principles—to build a comprehensive and trustworthy purity profile.
The Criticality of Purity: Understanding Potential Impurities
The purity profile of 4-(quinazolin-4-ylamino)phenol is intrinsically linked to its synthesis. A common synthetic route involves the nucleophilic substitution of a 4-haloquinazoline (e.g., 4-chloroquinazoline) with 4-aminophenol.[5][6][7] This process can introduce several classes of impurities:
Starting Materials: Unreacted 4-chloroquinazoline and 4-aminophenol.
Intermediates: Incomplete reaction products.
By-products: Products from side reactions, such as di-substituted species or isomers.
Degradants: Impurities formed during synthesis, purification, or storage due to factors like heat, light, or pH.
Residual Solvents: Organic volatile chemicals used during the manufacturing process.[8]
International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making a robust analytical strategy essential.[9]
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust baseline validation relies on the synergistic use of multiple, orthogonal methods. The primary techniques for 4-(quinazolin-4-ylamino)phenol include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Thermal Analysis (DSC/TGA) for absolute purity and solvent/water content.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.[10][11] A reversed-phase HPLC (RP-HPLC) method is typically the first choice for molecules like 4-(quinazolin-4-ylamino)phenol due to its aromatic and moderately polar nature.
Causality of Method Choice: We select RP-HPLC because the separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[11][12] Impurities, which often differ slightly in polarity from the parent compound, will elute at different times, allowing for their detection and quantification. A gradient elution, where the mobile phase composition is changed over time, is crucial. This is because it provides the resolving power needed to separate early-eluting polar impurities and later-eluting nonpolar impurities within a single analytical run.[10]
Experimental Protocol: HPLC Purity Determination
Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. The C18 phase provides excellent retention and selectivity for aromatic compounds.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and ensures ionization consistency for potential MS coupling.
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
Time (min)
% Solvent B
0.0
5
20.0
95
25.0
95
25.1
5
| 30.0 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Controlled temperature ensures retention time stability.
Detection: UV at 254 nm and 340 nm. DAD allows for monitoring at multiple wavelengths to ensure no impurities are missed.
Injection Volume: 5 µL.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
System Suitability: Before analysis, perform injections of a standard solution to verify system performance based on parameters like theoretical plates, tailing factor, and reproducibility, as outlined in pharmacopeial guidelines such as USP <621>.[13][14]
Quantification: Purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Specialist
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive technique for this purpose, coupling the separation power of LC with the mass-analyzing capability of MS.[15][16] This is critical for meeting ICH requirements for impurity identification.
Causality of Method Choice: By ionizing the molecules eluting from the LC column and separating them based on their mass-to-charge ratio (m/z), MS provides the molecular weight of each component.[12] High-Resolution Mass Spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is particularly powerful. It provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, offering significant clues to its structure.[17]
Instrumentation: An LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
LC Method: The HPLC method described above is directly transferable, as the mobile phase is MS-compatible. Non-volatile buffers (e.g., phosphate) must be avoided.
MS Parameters (Positive ESI Mode):
Ionization Source: ESI, operated in positive mode, as the quinazoline nitrogen atoms are readily protonated.
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Gas Flow: 600 L/hr
Scan Range: 100 - 1000 m/z
Data Acquisition: Full scan mode to detect all ions. For structural elucidation, tandem MS (MS/MS) can be performed, where a specific impurity ion is isolated and fragmented to reveal its substructures.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer
NMR spectroscopy is the gold standard for unambiguous structure elucidation and confirmation.[18] For a baseline validation, ¹H and ¹³C NMR spectra serve as a definitive identity test for the 4-(quinazolin-4-ylamino)phenol structure and can help identify impurities if they are present at sufficient levels (>1%).
Causality of Method Choice: NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.[19] The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum create a unique fingerprint that can confirm the connectivity of atoms within the molecule.[20] 2D NMR techniques (like COSY and HMBC) can further map out these connections.[21]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable proton signals that do not interfere with most analyte signals.
Data Acquisition:
¹H NMR: Acquire a standard proton spectrum. Key signals would include distinct aromatic protons from both the quinazoline and phenol rings, and the amine N-H proton.
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
Data Processing: Process the data using appropriate software. Chemical shifts are referenced to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Thermal Analysis (DSC & TGA): The Absolute Purity Assessor
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide complementary information about purity and composition.[22][23][24]
Causality of Method Choice:
DSC: This technique measures the difference in heat flow into a sample and a reference as a function of temperature. For a highly pure, crystalline substance, DSC can be used to determine its absolute purity. The presence of impurities depresses and broadens the melting endotherm, a phenomenon described by the van't Hoff equation.[25] This method is orthogonal to chromatography as it is not based on separation.
TGA: This method measures the change in mass of a sample as a function of temperature. It is an excellent technique for quantifying the amount of residual solvents and water, which are common process-related impurities.[23][26]
Experimental Protocol: DSC and TGA Analysis
Instrumentation: A calibrated DSC instrument and a separate TGA instrument.
TGA Protocol:
Sample: Place 5-10 mg of the sample in an open TGA pan (e.g., alumina).
Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Analysis: Any mass loss observed at temperatures below the compound's decomposition point corresponds to volatile components like water or residual solvents.
DSC Purity Protocol:
Sample: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
Method: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
Analysis: Use the instrument's software to analyze the shape of the melting peak and calculate the mole percent purity based on the van't Hoff equation. This is most accurate for purities >98.5%.
Data Presentation and Comparison
The selection of an analytical method depends on the specific question being asked. The table below compares the primary techniques discussed.
Feature
HPLC-UV
LC-MS
NMR
DSC
TGA
Principle
Chromatographic Separation
Separation & Mass Analysis
Nuclear Spin Resonance
Heat Flow Measurement
Mass Change Measurement
Primary Use
Quantify impurities
Identify impurities
Confirm structure
Determine absolute purity
Quantify volatiles
Selectivity
High
Very High
High (Structural)
Low (Non-specific)
Low (Non-specific)
Sensitivity
High (ppm level)
Very High (ppb level)
Low (>0.1%)
Moderate (>98.5%)
High (ppm level)
Key Info
Purity (%), RRT
Molecular Weight, Formula
Atomic Connectivity
Melting Point, ΔHfus
% Mass Loss
Visualizing the Validation Workflow
A logical workflow ensures that all aspects of purity are systematically evaluated. The process typically starts with the most versatile separation technique (HPLC) and uses more specialized techniques to investigate any observed anomalies.
Caption: Integrated workflow for purity validation.
Decision Logic for Impurity Management
The management of impurities is guided by regulatory thresholds, which are often based on the maximum daily dose of the drug. The following diagram illustrates the decision-making process based on ICH Q3A(R2) guidelines.
Caption: ICH Q3A-based impurity management logic.
Conclusion
The baseline purity validation of 4-(quinazolin-4-ylamino)phenol is a comprehensive process that requires an intelligent and orthogonal application of multiple analytical techniques. While HPLC serves as the primary tool for separation and quantification, it must be complemented by LC-MS for identification, NMR for structural confirmation, and thermal methods for absolute purity and volatile content. This multi-faceted approach provides a self-validating system, ensuring that the final purity value is robust, reliable, and compliant with the stringent requirements of the pharmaceutical industry. By understanding the causality behind each experimental choice, researchers can confidently establish a complete and trustworthy purity profile, ensuring the quality and safety of downstream drug development.
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